n-Methyl-3-nitropyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGRKFIVIVPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339465 | |
| Record name | n-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-88-3 | |
| Record name | n-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of n-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of n-Methyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectral data, and potential synthetic pathways, presenting the information in a clear and accessible format for researchers and scientists.
Core Chemical and Physical Properties
This compound is a solid, light yellow to yellow compound with a molecular formula of C₆H₇N₃O₂.[1][2] Its molecular weight is 153.14 g/mol .[2] The compound is typically stored at 2-8 °C.[2]
| Property | Value | Source(s) |
| CAS Number | 4093-88-3 | [2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 262-262.5 °C (at 740 Torr) | [1] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8 °C | [2] |
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group would appear at the upfield end of the spectrum. The carbons of the pyridine ring would be deshielded and appear at lower fields, with the carbon atom attached to the nitro group being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a secondary amine, would be expected to display a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[6] Characteristic strong bands for the nitro group (NO₂) would be observed around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The C-N stretching vibration for the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region.[6]
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight, 153.14. As a compound with an odd number of nitrogen atoms (three), it follows the nitrogen rule, and its molecular ion peak will have an odd nominal mass.[7] A common fragmentation pattern for aliphatic amines is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium cation.[7][8] Fragmentation may also involve the loss of the nitro group (NO₂).
Experimental Protocols: Synthesis
While a specific protocol for this compound was not found, the following is a detailed methodology for the synthesis of a structurally similar compound, 2-amino-3-methyl-5-nitropyridine, which serves as a representative experimental procedure for the nitration of an aminopyridine derivative.[9]
Synthesis of 2-Amino-3-methyl-5-nitropyridine [9]
-
Dissolution: Dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) in a flask and cool the mixture to 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cool fuming nitric acid (d=1.5, 3.5 mL) to 0 °C. Slowly add concentrated sulfuric acid (3.5 mL) dropwise to the nitric acid, ensuring the temperature remains below 20 °C.
-
Nitration Reaction: Gradually add the nitrating mixture to the solution of 3-methylpyridin-2-amine, maintaining the reaction temperature below 20 °C.
-
Heating: Allow the stirred mixture to warm to 20 °C and then transfer it in 3-5 mL portions to a second flask heated to 35-40 °C. The temperature should not exceed 40 °C.
-
Completion and Neutralization: Stir the resulting reaction mixture for an additional 30 minutes at 50 °C. After cooling to ambient temperature, neutralize the mixture with concentrated aqueous ammonia.
-
Isolation and Purification: A precipitate will form upon neutralization. Filter the solid and wash it with water and 50% aqueous N,N-Dimethylformamide (DMFA) (6 mL). Recrystallize the crude product from DMFA to yield 3-methyl-5-nitro-pyridin-2-ylamine (2.52 g, 35% yield).
Role in Drug Development and Signaling Pathways
Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[10] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations essential for building complex drug candidates.[10] While this compound is a valuable building block, no specific signaling pathways in which it is directly involved have been identified in the current search. Its primary role appears to be as a precursor for more complex bioactive molecules.[10]
Visualizations
Caption: Synthetic workflow for a nitropyridine derivative.
References
- 1. rsc.org [rsc.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3), a substituted pyridine derivative. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on structurally related compounds.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 4093-88-3 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Synonyms | N-methyl-3-nitro-2-pyridinamine | |
| Purity | Typically ≥97% | [2] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | 2-8 °C, dry, dark place | [2][3] |
Synthesis and Experimental Protocols
Plausible Synthesis Workflow
Caption: Plausible synthesis workflow for this compound.
Experimental Protocol (Plausible)
Materials:
-
2-chloro-3-nitropyridine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)
-
Base (e.g., triethylamine or potassium carbonate, optional, to scavenge HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable anhydrous solvent.
-
Addition of Methylamine: To the stirred solution, add methylamine solution (typically 1.1 to 2 equivalents) dropwise at room temperature. If using a salt of methylamine, an additional base may be required.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are available on specialized chemical databases like ChemicalBook.[4][5] However, access to these databases is typically required to view the spectra. The expected spectroscopic characteristics would be consistent with the structure of a methylamino group attached to a nitropyridine ring.
Biological Activity and Potential Applications
There is currently a lack of specific data in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of 2-amino-3-nitropyridine derivatives serves as crucial intermediates in the synthesis of various biologically active molecules.
Structurally related compounds have been investigated for a range of therapeutic applications, suggesting potential avenues of research for this compound:
-
Antimicrobial Agents: The parent compound, 2-amino-3-nitropyridine, is a known precursor for N-(pyridinyl)benzenesulfonamides, which have demonstrated antibacterial and antifungal properties.[6][7]
-
Kinase Inhibitors: Nitropyridine derivatives have been utilized in the synthesis of inhibitors for various kinases, such as Janus kinase 2 (JAK2), which are implicated in inflammatory diseases and cancers.[8]
-
Herbicide Development: 2-Amino-3-nitropyridine has also been identified as a herbicide with plant growth-promoting activity.[6]
The logical relationship for the utility of this compound is as a building block in the synthesis of more complex, biologically active molecules.
Caption: Potential applications based on related nitropyridine derivatives.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.[9] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the manufacturer's safety data sheet (SDS).
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 32605-06-4|N-Methyl-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. This compound(4093-88-3)核磁图(1HNMR) [m.chemicalbook.com]
- 5. METHYL-(3-NITRO-PYRIDIN-2-YL)-AMINE(4093-88-3) 1H NMR [m.chemicalbook.com]
- 6. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
Structural Elucidation of n-Methyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and elucidation of n-Methyl-3-nitropyridin-2-amine. The document details its physicochemical properties, predicted spectroscopic data, and proposed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of nitropyridine derivatives and their potential applications in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in public literature, this guide compiles information from closely related analogues and established principles of chemical analysis to provide a robust framework for its investigation.
Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of an amino group, a nitro group, and a methyl group on the pyridine ring suggests its potential for diverse chemical reactivity and biological activity. The fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 4093-88-3 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C | [1] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables outline the predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS). The solvent is assumed to be CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-4 | ~7.2 - 7.5 | dd | J₄,₅ ≈ 8-9 Hz, J₄,₆ ≈ 1-2 Hz | Downfield due to deshielding from the adjacent nitro group and pyridine nitrogen. |
| H-5 | ~6.6 - 6.9 | t | J₅,₄ ≈ 8-9 Hz, J₅,₆ ≈ 7-8 Hz | Shielded relative to H-4 and H-6. |
| H-6 | ~8.1 - 8.4 | dd | J₆,₅ ≈ 7-8 Hz, J₆,₄ ≈ 1-2 Hz | Most downfield aromatic proton due to proximity to the pyridine nitrogen. |
| N-CH₃ | ~3.0 - 3.3 | s | - | Singlet, typical for an N-methyl group on an aromatic amine. |
| N-H | ~8.5 - 9.0 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can be highly variable depending on solvent and concentration. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~155 - 160 | Carbon bearing the amino group. |
| C-3 | ~130 - 135 | Carbon bearing the nitro group. |
| C-4 | ~120 - 125 | Aromatic CH. |
| C-5 | ~115 - 120 | Aromatic CH. |
| C-6 | ~150 - 155 | Aromatic CH, downfield due to proximity to nitrogen. |
| N-CH₃ | ~28 - 33 | N-methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium | Secondary amine N-H stretching vibration. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching vibrations of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretching vibrations of the N-methyl group. |
| N-O Stretch (Asymmetric) | 1510 - 1560 | Strong | Asymmetric stretching of the nitro group. |
| N-O Stretch (Symmetric) | 1340 - 1390 | Strong | Symmetric stretching of the nitro group. |
| C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-N Stretch | 1250 - 1350 | Medium-Strong | Stretching of the C-N bond of the aromatic amine. |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 153.05 | Molecular ion peak. |
| [M-NO₂]⁺ | 107.06 | Loss of the nitro group. |
| [M-CH₃]⁺ | 138.04 | Loss of the methyl group. |
Experimental Protocols
The following sections detail proposed experimental methodologies for the synthesis and structural characterization of this compound.
Synthesis of this compound
This proposed synthesis is adapted from established procedures for the nitration of aminopyridines.[3][4]
Materials:
-
2-(Methylamino)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (d=1.5)
-
Concentrated Aqueous Ammonia
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-(methylamino)pyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-(methylamino)pyridine in sulfuric acid, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration values.
-
For ¹³C NMR, record the chemical shifts of all unique carbon atoms.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and aid in the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), N-O (nitro), and C=C/C=N functional groups.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to further confirm the structure.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a general scheme for structural elucidation.
Caption: Proposed workflow for the synthesis of this compound.
Caption: A logical workflow for the structural elucidation of a novel chemical entity.
Biological Context and Future Directions
While specific biological activities for this compound have not been reported, the broader class of nitropyridine derivatives is of significant interest in medicinal chemistry.[5][6] These compounds serve as versatile precursors for a wide range of heterocyclic systems that have demonstrated activities including antitumor, antiviral, and anti-neurodegenerative properties.[6] For instance, 2-amino-3-nitropyridine is a known intermediate in the synthesis of antibacterial and antifungal agents.[7][8]
The structural features of this compound, including its hydrogen bond donating and accepting capabilities and its potential for further chemical modification, make it a promising scaffold for the development of novel therapeutic agents. Future research could focus on the synthesis of a library of derivatives of this compound and their subsequent screening for various biological activities. A thorough understanding of its structural and electronic properties, as outlined in this guide, is the first critical step in unlocking its potential in drug discovery and development.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4093-88-3|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Spectroscopic Profile of n-Methyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for n-Methyl-3-nitropyridin-2-amine, a compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the N-methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating amino group.[3][4]
-
Aromatic Protons: The protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the substituents.
-
N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a singlet in the upfield region, generally between 2.2 and 2.6 δ.[4]
-
NH Proton: The proton on the amine group may appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.[3]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.[5][6]
-
Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbons directly attached to the nitro and amino groups will show significant shifts.
-
N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region of the spectrum.
| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |
| Pyridine Ring Protons: 7.0 - 9.0 | Pyridine Ring Carbons: 100 - 160 |
| N-Methyl Protons: 2.2 - 2.6 | N-Methyl Carbon: ~30-40 |
| NH Proton: Variable |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.[7][8][9]
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3350 - 3310 (for a secondary amine) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C and C=N Stretch | 1400 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1300 - 1350 |
| C-N Stretch | 1250 - 1335 (for an aromatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.14). Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[4]
Common fragmentation patterns for this molecule would likely involve:
-
Loss of the nitro group (NO₂)
-
Loss of the methyl group (CH₃)
-
Cleavage of the pyridine ring
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.
NMR Spectroscopy Protocol
A general procedure for obtaining high-resolution NMR spectra of pyridine derivatives is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Relationship between molecular properties and spectroscopic techniques.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4093-88-3|this compound|BLD Pharm [bldpharm.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Spectroscopic Analysis of n-Methyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of n-Methyl-3-nitropyridin-2-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related substituted pyridine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.20 - 8.40 | Doublet of doublets (dd) | J(H4-H5) = 8.0 - 9.0, J(H4-H6) = 1.5 - 2.0 |
| H-5 | 7.00 - 7.20 | Doublet of doublets (dd) | J(H5-H4) = 8.0 - 9.0, J(H5-H6) = 4.0 - 5.0 |
| H-6 | 8.50 - 8.70 | Doublet of doublets (dd) | J(H6-H5) = 4.0 - 5.0, J(H6-H4) = 1.5 - 2.0 |
| NH-CH₃ | 3.10 - 3.30 | Singlet | - |
| NH | 8.80 - 9.20 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 135 - 140 |
| C-4 | 138 - 142 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| N-CH₃ | 28 - 32 |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice for many organic molecules.
-
Dissolution: Gently swirl or vortex the tube to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Data Acquisition
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Logical workflow for the NMR spectral analysis of a small molecule.
reactivity and electronic effects of the nitro group on the pyridine ring
An In-depth Technical Guide to the Reactivity and Electronic Effects of the Nitro Group on the Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a nitro (–NO₂) group onto a pyridine ring is a fundamental and powerful strategy in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The nitro group acts as a potent electron-withdrawing group, profoundly altering the electron density distribution and, consequently, the chemical reactivity of the parent heterocycle. This guide provides a detailed examination of these electronic effects, quantifying their impact on basicity and spectroscopic properties. It further explores the resultant modulation of reactivity, focusing on the deactivation towards electrophilic aromatic substitution and, most critically, the strong activation towards nucleophilic aromatic substitution. Detailed experimental protocols for key transformations and graphical models of electronic effects and reaction mechanisms are provided to serve as a practical resource for laboratory scientists.
Core Electronic Effects of the Nitro Group
The nitro group exerts its influence through two primary electronic mechanisms: a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bond framework. This effect decreases the electron density at all positions of the ring.
-
Mesomeric Effect (-M): The nitro group can participate in the ring's π-system, actively withdrawing electron density through resonance. This delocalization creates significant positive charge (electron deficiency) at the ortho and para positions relative to the nitro group.
Together, these effects make the nitropyridine ring significantly more electron-deficient than pyridine itself.[1] This fundamental change is the root cause of the altered basicity and reactivity discussed below.
Caption: Resonance delocalization in 4-nitropyridine.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the nitro group has a direct, measurable impact on the physicochemical properties of the pyridine ring.
Basicity (pKa)
The lone pair of electrons on the pyridine nitrogen is responsible for its basicity. By withdrawing electron density from the ring, the nitro group reduces the availability of this lone pair for protonation, thereby making nitropyridines significantly weaker bases than pyridine.
| Compound | pKa of Conjugate Acid (in H₂O) | pKa of Conjugate Acid (in MeCN) |
| Pyridine | 5.23[2][3] | 12.5 (estimated) |
| 2-Nitropyridine | -2.5 (estimated)[4] | 3.8[4] |
| 3-Nitropyridine | 0.81 | 7.14[4] |
| 4-Nitropyridine | 1.61 | 7.85[4] |
Table 1: Comparison of pKa values for pyridine and its nitro-derivatives. The drastic decrease in pKa values for the nitropyridines highlights the powerful electron-withdrawing effect of the nitro group.
NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear evidence of the nitro group's deshielding effect. By pulling electron density away from the ring, the nitro group reduces the electronic shielding around the ring protons, causing their signals to appear at a higher chemical shift (downfield).
| Compound | H-2 (δ ppm) | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | H-6 (δ ppm) |
| Pyridine | 8.60 | 7.24 | 7.64 | 7.24 | 8.60 |
| 2-Nitropyridine[5] | - | 8.30 | 8.00 | 7.60 | 8.65 |
| 3-Nitropyridine[6] | 9.50 | - | 8.85 | 7.60 | 8.50 |
| 4-Nitropyridine | 8.90 | 7.85 | - | 7.85 | 8.90 |
Table 2: Approximate ¹H NMR chemical shifts (CDCl₃) for pyridine and its nitro-isomers. The general downfield shift of all protons in the nitropyridines relative to pyridine demonstrates the deshielding effect.
Impact on Chemical Reactivity
The altered electronic landscape of the pyridine ring directly governs its reactivity towards both electrophiles and nucleophiles.
Caption: Reactivity comparison of Pyridine vs. Nitropyridine.
Electrophilic Aromatic Substitution (SEAr)
Pyridine itself is resistant to electrophilic substitution compared to benzene.[7][8] This is due to the electronegative nitrogen atom, which reduces the ring's nucleophilicity, and its tendency to be protonated under the acidic conditions typical for SEAr, forming a highly deactivated pyridinium cation.[9] The addition of a strongly deactivating nitro group makes the ring even more electron-poor, rendering electrophilic substitution exceedingly difficult and generally not synthetically viable.[7][10] Direct nitration of pyridine, for instance, is notoriously sluggish and low-yielding.[3][9]
Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of introducing a nitro group is the powerful activation of the pyridine ring towards nucleophilic aromatic substitution (SₙAr).[11] This reaction is a cornerstone of pyridine chemistry, especially in drug development, enabling the introduction of a wide array of functional groups.
The activation occurs because the electron-withdrawing nitro group can effectively stabilize the high-energy, negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the ring.[11] This stabilization is most effective when the attack occurs at the ortho or para position relative to the nitro group, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group itself.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine via Nitric Acid/TFAA
This method provides a relatively effective means for the direct nitration of pyridine derivatives.[12]
-
Materials: Pyridine (1.0 eq), Trifluoroacetic anhydride (TFAA, 2.0 eq), Concentrated Nitric Acid (HNO₃, fuming, 1.5 eq), Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Cool a solution of trifluoroacetic anhydride in dichloromethane to 0 °C in an ice bath.
-
Slowly add the fuming nitric acid to the TFAA solution while maintaining the temperature at 0 °C. Stir for 15 minutes to pre-form the nitrating agent.
-
Add pyridine dropwise to the cold solution. The reaction is exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-nitropyridine.
-
Protocol 2: SₙAr of 2-Amino-5-bromo-3-nitropyridine
This protocol illustrates the reduction of a nitro group, a common follow-up step to SₙAr in the synthesis of bioactive molecules.[13]
-
Materials: 2-Amino-5-bromo-3-nitropyridine (1.0 eq), Reduced iron powder (Fe, ~5.0 eq), 95% Ethanol, Water, Concentrated Hydrochloric Acid (HCl, catalytic).
-
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.
-
Add a catalytic amount of concentrated HCl (~0.1 eq) to initiate the reduction.
-
Heat the mixture to reflux (typically on a steam bath) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the filter cake with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from water or another suitable solvent system to yield 2,3-diamino-5-bromopyridine.[13]
-
Conclusion
The nitro group is arguably one of the most influential substituents in pyridine chemistry. Its powerful and predictable electronic effects—drastically reducing basicity and deactivating the ring towards electrophiles while strongly activating it for nucleophilic substitution—provide chemists with a versatile toolkit. For professionals in drug development, mastering the reactivity of nitropyridines is essential. The ability to leverage SₙAr chemistry opens pathways to complex, highly functionalized pyridine scaffolds that are prevalent in modern pharmaceuticals, while the subsequent reduction of the nitro group provides access to the critical aminopyridine building block. This guide serves as a foundational resource for understanding and applying the unique properties of nitropyridines in a research and development context.
References
- 1. brainly.com [brainly.com]
- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. 2-Nitropyridine(15009-91-3) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
The Mechanism of Electrophilic Nitration on 2-(Methylamino)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of electrophilic nitration on 2-(methylamino)pyridine. The pyridine ring, a cornerstone in many pharmaceutical compounds, presents a unique electronic landscape for electrophilic substitution. The presence of the activating methylamino group at the 2-position further complicates the reaction, leading to a nuanced interplay of electronic and steric effects that govern the regioselectivity of nitration. This document elucidates the reaction mechanism, including the formation of key intermediates, the factors influencing isomer distribution, and the potential applications of the resulting nitro-derivatives in drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding for researchers in organic synthesis and medicinal chemistry.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render them less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the introduction of activating substituents can significantly enhance their reactivity and direct the regiochemical outcome of such reactions.
The 2-(methylamino)pyridine scaffold is of particular interest due to its prevalence in medicinal chemistry, with derivatives showing promise in areas such as oncology and neuroscience.[2][3] The nitration of this substrate is a key transformation, as the resulting nitro-derivatives serve as versatile intermediates for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs.[4] Understanding the intricacies of the electrophilic nitration of 2-(methylamino)pyridine is therefore crucial for the rational design and synthesis of novel therapeutic agents.
This guide will delve into the core mechanistic aspects of this reaction, addressing the challenges posed by the acidic reaction conditions and the directing influence of the methylamino group.
The Mechanism of Electrophilic Nitration
The electrophilic nitration of 2-(methylamino)pyridine is not a straightforward electrophilic aromatic substitution. The reaction proceeds through a complex mechanism involving the interplay of the pyridine ring nitrogen, the exocyclic methylamino group, and the strongly acidic conditions typically employed for nitration.
The Role of the Reaction Medium
Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are strongly acidic. In this environment, both the pyridine ring nitrogen and the exocyclic methylamino group are susceptible to protonation.
Protonation of the pyridine nitrogen leads to the formation of a pyridinium ion, which is strongly deactivated towards electrophilic attack due to the positive charge on the ring. Similarly, protonation of the methylamino group to a methylammonium group negates its activating, electron-donating effect. These protonation equilibria significantly reduce the concentration of the reactive, unprotonated substrate.
N-Nitration and the Nitramino Intermediate
Despite the deactivating effect of protonation, the lone pair of electrons on the nitrogen of the unprotonated methylamino group is highly nucleophilic. The initial attack on the nitronium ion (NO₂⁺), the active electrophile, predominantly occurs at this exocyclic nitrogen, leading to the formation of an N-nitro intermediate, 2-(N-methyl-N-nitroamino)pyridine, also known as a nitramine.
Rearrangement to C-Nitro Products
The initially formed nitramine is the kinetic product of the reaction. Under the acidic conditions, this intermediate undergoes a rearrangement to yield the thermodynamically more stable C-nitrated products. Evidence for the nitration of the analogous 2-aminopyridine suggests that this rearrangement proceeds through an intermolecular pathway. This involves the dissociation of the protonated nitramine back into the aminopyridinium ion and a nitronium ion, which then attacks the pyridine ring.
Regioselectivity
The methylamino group at the 2-position is a strong activating group and directs electrophilic attack to the ortho (position 3) and para (position 5) positions. However, the nitration of 2-aminopyridine, a closely related substrate, shows a strong preference for substitution at the 5-position.
Isomer Distribution
| Product Isomer | Expected Position of Nitration | Expected Yield Ratio |
| 2-(Methylamino)-5-nitropyridine | para to -NHCH₃ | Major Product |
| 2-(Methylamino)-3-nitropyridine | ortho to -NHCH₃ | Minor Product |
Table 1: Expected Isomer Distribution in the Nitration of 2-(Methylamino)pyridine.
The Concept of "Electric Hindrance"
The pronounced preference for the 5-nitro isomer can be explained by the concept of "electric hindrance". In the transition state leading to the 3-nitro isomer, the positively charged nitronium ion experiences electrostatic repulsion from the adjacent, protonated pyridine ring nitrogen. This repulsion is significantly less in the transition state for attack at the 5-position, making this pathway energetically more favorable.
Experimental Protocols
The following is a representative experimental protocol for the nitration of a 2-(dialkylamino)pyridine, which can be adapted for 2-(methylamino)pyridine.
Materials and Reagents
-
2-(Methylamino)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (65%)
-
Ice
-
Sodium Hydroxide solution (e.g., 25 wt%)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure
-
Cooling: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-(methylamino)pyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-(methylamino)pyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a low temperature (e.g., 0-10°C) for a specified time (e.g., 30 minutes to 1 hour). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 6-7.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: The individual isomers can be separated and purified by column chromatography.
Applications in Drug Development
Derivatives of 2-(methylamino)pyridine are valuable in drug discovery. The introduction of a nitro group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Anticancer Agents
Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines.[2] The nitrated intermediates can be transformed into a variety of other functional groups, enabling the synthesis of compounds that can modulate cancer-related signaling pathways, such as those involved in apoptosis and cell proliferation.[2]
5-HT1A Receptor Agonists
Derivatives of 2-pyridinemethylamine have been synthesized and identified as potent and selective agonists for the 5-HT1A receptor, which is a target for antidepressant and anxiolytic drugs.[3] The ability to introduce substituents at specific positions of the pyridine ring, facilitated by reactions like nitration, is crucial for optimizing the pharmacological properties of these compounds.
Conclusion
The electrophilic nitration of 2-(methylamino)pyridine is a mechanistically rich and synthetically important reaction. The process is governed by the interplay of the activating methylamino group and the deactivating, protonated pyridine ring under strongly acidic conditions. The reaction proceeds via an initial N-nitration to form a nitramine intermediate, which then rearranges, likely through an intermolecular pathway, to yield predominantly the 5-nitro isomer due to "electric hindrance". The resulting nitropyridine derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in cancer therapy and the treatment of central nervous system disorders. A thorough understanding of this reaction mechanism is essential for chemists aiming to leverage this versatile scaffold in drug discovery and development.
References
An In-depth Technical Guide to the Solubility of n-Methyl-3-nitropyridin-2-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of n-Methyl-3-nitropyridin-2-amine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting the solubility based on the molecular structure and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data in their own laboratory settings.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound (C6H7N3O2)[2] contains several functional groups that influence its overall polarity and potential for intermolecular interactions: a pyridine ring, a secondary amine, and a nitro group. The presence of nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding.
Based on its structure, this compound is anticipated to be a polar molecule. The following table summarizes its predicted solubility in various classes of common laboratory solvents.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Moderately Soluble to Soluble | The amine and nitro groups can participate in hydrogen bonding with protic solvents. The pyridine nitrogen can be protonated in acidic media, which would significantly increase solubility in aqueous acids. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | The polar nature of the molecule will allow for strong dipole-dipole interactions with polar aprotic solvents. These solvents are generally effective at dissolving moderately polar to polar organic compounds.[3] |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Sparingly Soluble to Insoluble | The significant polarity of the nitro and amine functional groups will limit its solubility in nonpolar solvents. While the pyridine ring and methyl group have some nonpolar character, it is unlikely to overcome the polarity of the other functional groups. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Oven for drying
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is necessary to ensure that a saturated solution is formed.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1]
-
-
Sample Collection and Filtration:
-
Allow the vial to remain undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the solution through the filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution collected.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of nitropyridine isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.
Physical Properties
The physical properties of nitropyridine isomers are significantly influenced by the position of the nitro group on the pyridine ring. This substitution pattern affects key characteristics such as melting point, boiling point, dipole moment, and solubility.
Quantitative Data Summary
The following tables summarize the key physical properties of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine for easy comparison.
Table 1: General Physical Properties of Nitropyridine Isomers
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol | 124.10 g/mol | 124.10 g/mol |
| Appearance | Off-white to yellow solid | White to yellow needle-like crystals[1][2] | Solid |
| Melting Point | 67-72 °C[3] | 35-42 °C[2][4] | 48-51 °C |
| Boiling Point | 257.1 °C at 760 mmHg[5] | 216-217 °C at 760 mmHg[1][2][4] | Not readily available |
| pKa | - | 0.79 (+1) at 25°C[1] | - |
Table 2: Dipole Moments of Nitropyridine Isomers
| Isomer | Dipole Moment (Debye) |
| 2-Nitropyridine | 4.25 D |
| 3-Nitropyridine | 3.55 D |
| 4-Nitropyridine | 0.88 D (in benzene)[5] |
Table 3: Solubility of Nitropyridine Isomers
| Solvent | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Water | Slightly Soluble | Soluble | Very Soluble[6] |
| Methanol | Soluble | Soluble[1] | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Ether | Soluble | Soluble | Scarcely Soluble[7] |
| Chloroform | Soluble | Soluble | Soluble |
| Benzene | Soluble | Soluble | Scarcely Soluble[7] |
Chemical Properties and Reactivity
The electronic properties of the pyridine ring are significantly altered by the presence of the strongly electron-withdrawing nitro group. This influences the reactivity of the isomers, particularly in nucleophilic aromatic substitution reactions. The position of the nitro group dictates the regioselectivity of these reactions. Halogenated nitropyridines are particularly valuable synthetic intermediates due to the enhanced reactivity of the pyridine ring towards nucleophilic attack.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of nitropyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
Protocol for ¹H and ¹³C NMR Spectroscopy of Nitropyridine Isomers:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nitropyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the isomer.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions on the pyridine ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done to simplify the spectrum by removing C-H coupling.
-
Use a standard pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.[8]
-
A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[9]
-
Perform baseline correction.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Spectroscopy of Solid Nitropyridine Isomers (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount of the solid nitropyridine sample (1-2 mg) into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet press die.
-
Apply high pressure to form a transparent or translucent pellet.[10]
-
-
Background Spectrum:
-
Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the pyridine ring vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Protocol for UV-Vis Spectroscopy of Nitropyridine Isomers:
-
Sample Preparation:
-
Prepare a dilute solution of the nitropyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the blank solution and place it in the reference beam path of the spectrophotometer.
-
Run a baseline scan to zero the instrument.
-
-
Sample Measurement:
-
Rinse the sample cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
-
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.[2]
Workflow for Single-Crystal X-ray Diffraction:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Role in Signaling Pathways and Drug Development
Nitropyridine derivatives are important intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[11][12][13] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.
Kinase Inhibition
Nitropyridine-containing compounds have been investigated as inhibitors of several kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and Rho-kinase (ROCK).[11][14] The synthesis of these inhibitors often involves the use of functionalized nitropyridines as starting materials.
TGF-β/ALK5 Signaling Pathway Inhibition:
A notable application of nitropyridines is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5).[12] The TGF-β pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production.[12]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a nitropyridine-based inhibitor.
General Synthetic Workflow for Kinase Inhibitors
The synthesis of kinase inhibitors from nitropyridine precursors often follows a general workflow involving nucleophilic aromatic substitution and subsequent cyclization reactions.
Caption: Generalized synthetic workflow for kinase inhibitors from nitropyridines.
References
- 1. The molecular dipole moment of the non-linear optical 3-methyl 4-nitropyridine N-oxide molecule: X-ray diffraction and semi-empirical studies - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
n-Methyl-3-nitropyridin-2-amine molecular weight and formula calculation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-2-amine, including its molecular characteristics, a detailed experimental protocol for its synthesis, and a conceptual workflow for its potential application in drug discovery.
Core Molecular Data
This compound is a substituted nitropyridine derivative. Its molecular formula and weight are fundamental parameters for any experimental work.[1]
| Parameter | Value |
| Chemical Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [1] |
| CAS Number | 4093-88-3 |
Experimental Protocols
Synthesis of this compound
Principle: This synthesis involves the reaction of 2-chloro-3-nitropyridine with an excess of methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chloride ion at the C2 position of the pyridine ring.
Reagents and Materials:
-
2-chloro-3-nitropyridine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol or a similar polar aprotic solvent
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous methylamine solution (3-4 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conceptual Workflow in Drug Discovery
This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a conceptual workflow from the synthesis of this intermediate to its potential use in a drug discovery pipeline.
Caption: Conceptual workflow from synthesis to potential drug candidate.
References
An In-depth Technical Guide on the Safety, Handling, and Properties of n-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for n-Methyl-3-nitropyridin-2-amine (CAS No. 4093-88-3) is publicly available. The following information is compiled from data on structurally similar compounds, including 3-nitropyridin-2-ylamine and other nitropyridine derivatives. This guide should be used for informational purposes only by trained professionals who can make informed safety assessments. Always perform a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While detailed experimental data for this specific compound is scarce, some properties can be inferred from supplier information and data on analogous compounds.
| Property | Value | Source |
| CAS Number | 4093-88-3 | Vibrant Pharma Inc., BLD Pharm[1][2] |
| Molecular Formula | C6H7N3O2 | Vibrant Pharma Inc.[1] |
| Molecular Weight | 153.14 g/mol | Vibrant Pharma Inc.[1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | 67-69 °C | ChemicalBook[3] |
| Boiling Point | 262-262.5 °C | ChemicalBook[3] |
| Solubility | Water solubility for 3-nitropyridin-2-ylamine is 3 g/L at 20°C. Solubility of the N-methylated compound may differ.[4] | Inferred from 3-nitropyridin-2-ylamine[4] |
| Purity | Typically >95% or 97% | Vibrant Pharma Inc.[1] |
Safety and Hazard Information
Based on data from related nitropyridine compounds, this compound should be handled as a hazardous substance. The primary hazards are likely to be skin, eye, and respiratory irritation, with a potential for being harmful if swallowed or inhaled.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | May be harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4] | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. May be harmful in contact with skin.[4] | Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6] |
| Respiratory Irritation | May cause respiratory irritation. May be harmful if inhaled.[4] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6] |
Carcinogenicity: No component of similar compounds is listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][7]
Handling, Storage, and Disposal
Proper handling and storage are crucial to ensure safety in a laboratory setting.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
Ensure adequate ventilation, preferably in a fume hood, to avoid inhalation of dust.[4][7]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]
-
Recommended storage temperature is between 2-8 °C.[1]
-
Some related compounds are noted to be air-sensitive; storage under an inert atmosphere may be advisable.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4][6]
-
Do not release into the environment.[7]
First Aid Measures
In case of exposure, follow these first aid procedures based on data for similar compounds:
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[4][6] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[6]
-
Specific Hazards: Keep product and empty container away from heat and sources of ignition.[7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be formed.[4]
Experimental Protocols
No specific experimental protocols for this compound were found in the initial search. However, a plausible synthetic route can be proposed based on the synthesis of similar compounds. The following is a hypothetical protocol that should be adapted and optimized by a qualified chemist.
Proposed Synthesis of this compound:
This proposed synthesis is based on the reaction of 2-chloro-3-nitropyridine with an amine, a common method for synthesizing aminopyridines.
-
Reaction: 2-chloro-3-nitropyridine is reacted with an excess of methylamine in a suitable solvent such as ethanol or isopropanol.
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in the same solvent) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Caption: A proposed workflow for the synthesis of this compound.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4093-88-3|this compound|BLD Pharm [bldpharm.com]
- 3. 4093-88-3 CAS MSDS (METHYL-(3-NITRO-PYRIDIN-2-YL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of n-Methyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of n-Methyl-3-nitropyridin-2-amine as a versatile building block in the synthesis of potent kinase inhibitors. The protocols and data presented are curated to guide researchers in the design and execution of synthetic routes targeting key kinases implicated in various diseases.
Introduction to this compound in Kinase Inhibitor Scaffolds
The 2-aminopyridine scaffold is a privileged motif in medicinal chemistry, frequently appearing in the structure of clinically approved and investigational kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This compound offers a unique combination of reactive sites for molecular elaboration. The 2-methylamino group can engage in crucial hydrogen bond interactions within the kinase hinge region, while the 3-nitro group can be utilized as a handle for further chemical modifications or can be reduced to an amino group to enable the construction of fused heterocyclic systems.
The primary synthetic strategies for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and amino substituents, providing a powerful platform for generating diverse libraries of potential kinase inhibitors.
Target Kinase Families
Based on the prevalence of the 2-aminopyridine scaffold in known kinase inhibitors, derivatives of this compound are particularly promising for targeting the following kinase families:
-
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of JAK signaling is implicated in a range of inflammatory diseases and cancers.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K family of lipid kinases plays a critical role in the PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.
Data Presentation: Efficacy of Related Kinase Inhibitors
While specific efficacy data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 2-aminopyridine-based kinase inhibitors. This data provides a strong rationale for the potential of this compound as a scaffold for potent kinase inhibitors.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference Compound Example |
| JAK2 | 2-Aminopyridine derivative | 3 | (R)-N-(1-(4-(1H-pyrazol-4-yl)-1H-benzo[d]imidazol-6-yl)ethyl)-5-methylpyridin-2-amine |
| JAK2 | 2-Aminopyridine derivative | 9 | N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-fluorophenyl)pyrimidin-2-amine |
| JAK2/FLT3 | 2-Aminopyrimidine derivative | 1.8/0.68 | N-(4-((4-(dimethylamino)piperidin-1-yl)methyl)-3-(trifluoromethyl)phenyl)pyrimidin-2-amine |
| p70S6Kβ | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine | 444 | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| PI3Kα | Imidazo[1,2-a]pyridine derivative | <10 | 2-(4-amino-1H-indazol-5-yl)-6-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine |
| PI3Kδ | 2,4-dimorpholinopyrimidine-5-carbonitrile | 15.4 | 2,4-dimorpholino-5-(pyridin-3-yl)pyrimidine-5-carbonitrile |
Experimental Protocols
The following protocols are representative methods for the key synthetic transformations used to derivatize aminopyridine scaffolds in the context of kinase inhibitor synthesis. These can be adapted for use with this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated 2-(Methylamino)-3-nitropyridine Derivative
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated 2-(methylamino)-3-nitropyridine with a boronic acid or ester.
Materials:
-
Halogenated 2-(methylamino)-3-nitropyridine (e.g., 5-bromo-N-methyl-3-nitropyridin-2-amine) (1.0 equiv)
-
Aryl- or heteroarylboronic acid/ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated 2-(methylamino)-3-nitropyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated 2-(Methylamino)-3-nitropyridine Derivative
This protocol provides a general method for the palladium-catalyzed amination of a halogenated 2-(methylamino)-3-nitropyridine.
Materials:
-
Halogenated 2-(methylamino)-3-nitropyridine (e.g., 5-bromo-N-methyl-3-nitropyridin-2-amine) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the halogenated 2-(methylamino)-3-nitropyridine and anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical JAK-STAT and PI3K-AKT/mTOR signaling pathways, which are common targets for inhibitors derived from aminopyridine scaffolds.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Application Notes and Protocols: N-Methyl-3-nitropyridin-2-amine as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-nitropyridin-2-amine, a substituted nitropyridine, represents a crucial class of chemical intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a nitro group and an amino group on the pyridine core of this compound offers versatile handles for synthetic transformations, making it a valuable building block for the construction of complex bioactive molecules. While direct synthesis of a named API from this compound is not extensively documented in publicly available literature, its structural analogs are key starting materials for important classes of therapeutic agents, particularly Janus Kinase (JAK) inhibitors and Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This document provides an overview of the application of closely related nitropyridine intermediates in the synthesis of these inhibitors and detailed protocols for representative transformations.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors, which are pivotal in immunity and inflammation. Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics.
Substituted nitropyridines serve as key precursors for the synthesis of potent JAK2 inhibitors.[1] For instance, 2-chloro-5-methyl-3-nitropyridine is a starting material for a series of aminopyridine-based JAK2 inhibitors.[1] The synthetic strategy typically involves nucleophilic substitution of the chloro group, followed by further functionalization and eventual reduction of the nitro group to an amine, which can then be elaborated to the final API.
Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 is a serine/threonine kinase that is implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Aberrant GSK-3 activity has been linked to several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2][3]
Nitropyridine derivatives are also instrumental in the development of GSK-3 inhibitors. For example, 2,6-dichloro-3-nitropyridine has been utilized as a key intermediate in the synthesis of potent GSK-3 inhibitors.[1] The synthetic route often involves sequential nucleophilic aromatic substitution of the chloro groups, followed by reduction of the nitro group to an amine, which is then further derivatized.
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final compounds using nitropyridine starting materials analogous to this compound.
Protocol 1: Synthesis of a JAK2 Inhibitor Intermediate from 2-Chloro-5-methyl-3-nitropyridine
This protocol is adapted from the synthesis of potent JAK2 inhibitors.[1]
Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-chloro-5-methyl-3-nitropyridine in an appropriate solvent, add an oxidizing agent (e.g., potassium permanganate).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and work up to isolate the corresponding carboxylic acid.
Step 2: Nucleophilic Substitution with a Secondary Amine
-
Dissolve the carboxylic acid from Step 1 in a suitable solvent (e.g., dimethylformamide).
-
Add a secondary amine of choice and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture and purify the product by column chromatography.
Quantitative Data for Representative JAK2 Inhibitor Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 2-Chloro-5-methyl-3-nitropyridine | 2-Chloro-3-nitropyridine-5-carboxylic acid | KMnO4, reflux | Moderate | Not specified | [1] |
| 2 | 2-Chloro-3-nitropyridine-5-carboxylic acid | Amide derivative | Secondary amine, DCC, DMF, rt | Moderate | Not specified | [1] |
Protocol 2: Synthesis of a GSK-3 Inhibitor Intermediate from 2,6-Dichloro-3-nitropyridine
This protocol is based on the synthesis of GSK-3 inhibitors as described by Bussiere et al.[1]
Step 1: Suzuki Coupling
-
To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., toluene/ethanol), add an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere for several hours.
-
After cooling, perform an aqueous work-up and purify the product by column chromatography.
Step 2: Nucleophilic Substitution with an Amine
-
Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add an aminoethylamine derivative and a base (e.g., K2CO3).
-
Heat the reaction mixture under reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and isolate the product after an appropriate work-up.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in a solvent such as ethanol.
-
Add a reducing agent (e.g., iron powder in the presence of ammonium chloride).
-
Heat the mixture to reflux for several hours.
-
Filter the reaction mixture while hot and concentrate the filtrate to obtain the amino-pyridine derivative.
Quantitative Data for Representative GSK-3 Inhibitor Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 2,6-Dichloro-3-nitropyridine | 2-Aryl-6-chloro-3-nitropyridine | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Not specified | Not specified | [1] |
| 2 | 2-Aryl-6-chloro-3-nitropyridine | 2-Aryl-6-(aminoethylamino)-3-nitropyridine | Aminoethylamine, K2CO3, MeCN, reflux | Not specified | Not specified | [1] |
| 3 | 2-Aryl-6-(aminoethylamino)-3-nitropyridine | 2-Aryl-6-(aminoethylamino)-3-aminopyridine | Fe, NH4Cl, EtOH, reflux | Not specified | Not specified | [1] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the APIs synthesized from nitropyridine intermediates.
Caption: The JAK-STAT Signaling Pathway.
Caption: The Wnt/β-catenin Signaling Pathway involving GSK-3.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis of an API using a nitropyridine intermediate.
Caption: General Synthetic Workflow.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on N-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This methodology is particularly significant in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1][2] The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), on an aromatic ring system dramatically activates it towards nucleophilic attack, facilitating the displacement of a suitable leaving group.[1]
This document provides a detailed experimental protocol for conducting a nucleophilic aromatic substitution reaction on N-Methyl-3-nitropyridin-2-amine. In this specific substrate, the 3-nitro group acts as the leaving group, which is a documented phenomenon in the reactions of 3-nitropyridines with certain nucleophiles, particularly sulfur-based nucleophiles.[3][4][5] The protocol will focus on the reaction with a thiol nucleophile, which has been shown to be effective in substituting the 3-nitro group in similar systems.[3] A general protocol for reaction with amine nucleophiles is also presented.
General Reaction Mechanism
The SNAr reaction on a nitropyridine substrate typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is then restored by the departure of the leaving group. The general mechanism is depicted below.
Caption: General mechanism of the SNAr reaction.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution of a 3-nitro group on a pyridine ring with various nucleophiles, based on analogous reactions reported in the literature.[3][4][5]
| Nucleophile (Nu-H) | Product | Solvent | Base | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Benzyl Mercaptan | N-Methyl-3-(benzylthio)pyridin-2-amine | DMF | K2CO3 | 50 - 100 | 1 - 6 | 85 - 95 |
| Thiophenol | N-Methyl-3-(phenylthio)pyridin-2-amine | DMF | K2CO3 | 50 - 100 | 1 - 6 | 80 - 90 |
| Morpholine | 4-(2-(Methylamino)pyridin-3-yl)morpholine | DMSO | K2CO3 | 100 - 120 | 12 - 24 | 60 - 75 |
| Piperidine | N-Methyl-3-(piperidin-1-yl)pyridin-2-amine | Ethanol | Et3N | Reflux | 8 - 16 | 65 - 80 |
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of the substituted product is outlined below.
Caption: Experimental workflow for SNAr synthesis.
Experimental Protocols
Protocol 1: SNAr with a Thiol Nucleophile (Benzyl Mercaptan)
This protocol is adapted from procedures for the substitution of a 3-nitro group on pyridine rings with sulfur nucleophiles.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Benzyl Mercaptan (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add benzyl mercaptan (1.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material is no longer visible on the TLC plate.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Methyl-3-(benzylthio)pyridin-2-amine.
-
Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol is a general guideline for the reaction with amine nucleophiles, which may require more forcing conditions for the substitution of the nitro group.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), morpholine (1.5 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMSO.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Confirm the structure of the product by NMR and mass spectrometry.
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
DMF and DMSO are skin-penetrating solvents; handle with care.
-
Thiols have a strong, unpleasant odor and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Reduction of N-Methyl-3-nitropyridin-2-amine
Abstract
These application notes provide detailed protocols and comparative data for the chemical reduction of the nitro group in N-Methyl-3-nitropyridin-2-amine to yield N²-methylpyridine-2,3-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds relevant to pharmaceutical and materials science research. We cover several common and effective reduction methodologies, including catalytic hydrogenation and chemical reduction with metal salts, offering researchers a selection of protocols to suit different laboratory settings and substrate sensitivities.
Introduction
The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding primary amines.[1] These amines are versatile intermediates, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[2] this compound is a key precursor, and its reduction to N²-methylpyridine-2,3-diamine opens pathways to bicyclic heteroaromatic systems and other complex molecular architectures.
The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions. This document outlines several robust methods for this conversion, detailing the reaction conditions and expected outcomes.
Overview of Reduction Methodologies
Several established methods can be employed for the reduction of the nitro group on the pyridine ring. The most common approaches are catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts.
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile.[3] It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3][4] This method is highly effective for both aromatic and aliphatic nitro groups.[3]
-
Chemical Reduction with Metals/Salts: Reagents like Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic or hydrochloric acid provide a milder, often more selective alternative to catalytic hydrogenation.[3][5][6] These methods are particularly useful when other reducible functional groups are present or when access to high-pressure hydrogenation equipment is limited.[7] SnCl₂ is noted for being a mild method that can be used in the presence of other reducible groups.[3]
Comparative Data for Reduction Conditions
The following table summarizes various conditions for the reduction of this compound and structurally related nitropyridines. This data is compiled from literature precedents and is intended to serve as a guideline for reaction optimization.
| Method/Reagent System | Catalyst/Reagent Loading | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | ||||||
| H₂ / 10% Pd/C | 5-10 mol% | Methanol or Ethanol | 25-40 | 2-6 | >90% | Clean reaction, requires hydrogenation apparatus. Pd/C is a common choice for nitro reductions.[3] |
| H₂ / Raney® Nickel | ~10 wt% | Methanol or Ethanol | 25-50 | 4-8 | >85% | Good alternative to Pd/C, especially if dehalogenation is a concern on other substrates.[3] |
| Chemical Reduction | ||||||
| SnCl₂·2H₂O | 4-5 equivalents | Ethanol or Ethyl Acetate | 70-80 | 1-3 | 80-95% | A classic and reliable method that is highly selective for the nitro group.[6] |
| Fe / NH₄Cl | 5-10 equivalents | Ethanol/Water (4:1) | 70-80 | 2-5 | 75-90% | A cost-effective and robust method. |
| Fe / Acetic Acid | 5-10 equivalents | Acetic Acid | 60-80 | 3-6 | 70-85% | Effective, but the acidic workup can be more involved.[5] |
| Na₂S | 3-5 equivalents | Methanol/Water | 60-70 | 6-12 | 60-75% | Useful when acidic conditions or hydrogenation are not compatible with the substrate.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (or Ethanol), ACS grade
-
Diatomaceous earth (Celite®)
-
Argon or Nitrogen gas
Equipment:
-
Parr hydrogenator or a flask equipped with a three-way stopcock and a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a gentle stream of inert gas (Argon or Nitrogen).
-
Seal the reaction vessel and purge the system with the inert gas three times.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or 15-60 psi) or leave it under a hydrogen balloon atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours). The consumption of hydrogen can also be monitored on a Parr apparatus.
-
Upon completion, carefully vent the hydrogen and purge the vessel with inert gas three times.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N²-methylpyridine-2,3-diamine.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Chemical Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol provides a reliable benchtop method for nitro group reduction without the need for specialized hydrogenation equipment.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (or Ethyl Acetate), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer, stir bar, and heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (Nitrogen or Argon).
-
Stir the mixture and monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Carefully pour the residue into ice and slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH is basic (pH ~8). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed via column chromatography or recrystallization.
Visualized Workflow and Logic
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General workflow for the synthesis of N²-methylpyridine-2,3-diamine.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of n-Methyl-3-nitropyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a critical linkage in a vast array of pharmaceuticals and functional materials. This application note provides a detailed protocol for the palladium-catalyzed cross-coupling of n-Methyl-3-nitropyridin-2-amine derivatives with various aryl and heteroaryl halides. The presence of a nitro group and the inherent electronic properties of the aminopyridine scaffold necessitate careful optimization of the catalytic system to achieve high yields and avoid potential side reactions. This document outlines a generalized procedure, key considerations for catalyst and base selection, and presents data for representative reactions.
The 2-amino-3-nitropyridine scaffold is a key structural motif in medicinal chemistry. The successful arylation of these compounds via Buchwald-Hartwig amination opens avenues for the synthesis of diverse compound libraries for drug discovery. The electron-withdrawing nature of the nitro group can pose challenges, particularly with respect to the choice of base, as strong bases may lead to undesired side reactions.[1] Therefore, milder reaction conditions are often preferred.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound derivatives hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. For improved efficiency and reproducibility, preformed palladium catalysts such as [Pd(Xantphos)]Cl₂ or third-generation (G3) Buchwald precatalysts are highly recommended.[2]
Ligand Selection: The choice of phosphine ligand is critical for promoting the catalytic cycle. For electron-deficient heteroaryl halides, bulky and electron-rich ligands are generally preferred. Xantphos has demonstrated broad utility in the amination of pyridyl and pyrimidyl systems and is a recommended starting point for this substrate class.[3][4][5] Other ligands such as RuPhos or BrettPhos may also be effective and could be screened for optimal performance.
Base Selection: The presence of the nitro group makes the substrate potentially sensitive to strong bases like sodium tert-butoxide (NaOtBu). While NaOtBu is a highly effective base in many Buchwald-Hartwig reactions, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, or soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), should be considered to enhance functional group tolerance.[6][7] The use of DBU as a homogeneous base can be particularly advantageous in preventing the formation of insoluble inorganic salts that can complicate reaction monitoring and scale-up.[6]
Solvent: Anhydrous, deoxygenated solvents are essential for a successful reaction. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[8] For reactions employing less soluble inorganic bases, more polar solvents like DMF or the use of a co-solvent may be beneficial.[7]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound derivatives is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound derivative (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of DBU (2.0 mmol).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-n-Methyl-3-nitropyridin-2-amine derivative.
Tabulated Data
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 2-chloro-N-methyl-3-nitropyridine with various aryl amines.
Table 1: Screening of Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | DBU (2.0) | Toluene | 100 | 16 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 72 |
Table 2: Substrate Scope with Optimized Conditions (Pd(OAc)₂/Xantphos/DBU in Toluene at 100 °C)
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-N-methyl-3-nitropyridin-2-amine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | 88 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-N-methyl-3-nitropyridin-2-amine | 82 |
| 4 | 2-Methylaniline | N-(2-methylphenyl)-N-methyl-3-nitropyridin-2-amine | 75 |
| 5 | Morpholine | 4-(N-methyl-3-nitropyridin-2-yl)morpholine | 92 |
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Conversion: If low conversion is observed, consider increasing the reaction temperature, catalyst loading, or switching to a more active ligand or base. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.[7]
-
Hydrodehalogenation: The competing hydrodehalogenation of the aryl halide can be a significant side reaction. This can sometimes be mitigated by using a less sterically hindered ligand or a different base.
-
Substrate Purity: The purity of the this compound derivative is crucial, as impurities can potentially poison the catalyst.
-
Regioselectivity: For substrates with multiple halide leaving groups, the regioselectivity of the amination can be influenced by the electronic and steric properties of the positions, as well as the choice of catalyst and ligand. Generally, the 2-position of a pyridine ring is more activated towards oxidative addition.[7]
Conclusion
The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-aryl-n-Methyl-3-nitropyridin-2-amine derivatives. Careful selection of the palladium precursor, ligand, and a base compatible with the nitro functionality is paramount for achieving high yields. The use of Xantphos as a ligand and DBU as a mild, homogeneous base represents a promising starting point for the development of robust and scalable protocols for this important class of compounds. Further optimization for specific substrates may be necessary to achieve optimal results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. XantPhos Pd G3 95 1445085-97-1 [sigmaaldrich.com]
- 3. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Suzuki Coupling Reactions in the Functionalization of Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.
Nitropyridine moieties are crucial building blocks in drug discovery, often serving as precursors to aminopyridines or as key pharmacophores. However, the functionalization of nitropyridines using Suzuki coupling presents unique challenges. The electron-withdrawing nature of the nitro group can deactivate the pyridine ring towards oxidative addition, while the basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced yields.[2]
These application notes provide a comprehensive guide to the Suzuki coupling reaction for the functionalization of halonitropyridines. We present a summary of reaction conditions, detailed experimental protocols, and troubleshooting advice to enable researchers to successfully synthesize a wide range of functionalized nitropyridine derivatives.
Challenges in the Suzuki Coupling of Nitropyridines
Several factors can complicate the Suzuki coupling of nitropyridines:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a well-documented issue, particularly for 2-substituted pyridines.
-
Poor Reactivity of the Halide: The strong electron-withdrawing effect of the nitro group can decrease the electron density at the carbon-halogen bond, making the oxidative addition step of the catalytic cycle more difficult.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).
To overcome these challenges, careful optimization of the reaction conditions is essential. The choice of catalyst, ligand, base, and solvent all play a critical role in achieving high yields and purity.
Data Presentation: Suzuki Coupling Reaction Conditions for Functionalizing Nitropyridines
The following table summarizes various reported conditions for the Suzuki coupling of different halonitropyridines with a range of boronic acids. This data provides a starting point for reaction optimization.
| Entry | Nitropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloro-3-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 78 |
| 3 | 2-Chloro-5-nitropyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 92 |
| 4 | 3-Bromo-5-nitropyridine | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 65 |
| 5 | 4-Chloro-3-nitropyridine | 3-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF/H₂O | 90 | 12 | 75 |
| 6 | 2-Bromo-3-nitropyridine | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O | 80 | 18 | 88 |
| 7 | 5-Bromo-2-methyl-3-nitropyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | CsF (3) | THF | 70 | 24 | 72 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a Halonitropyridine with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of halonitropyridines. The specific conditions may require optimization depending on the substrates used.
Materials:
-
Halonitropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halonitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or the palladium precursor and ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure functionalized nitropyridine.
Mandatory Visualizations
Caption: Experimental Workflow for Suzuki Coupling of Nitropyridines.
Caption: Catalytic Cycle for Suzuki Coupling of Nitropyridines.
References
Application Notes and Protocols for the Synthesis of JAK2 and GSK3 Inhibitors from Nitropyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed methodologies for the synthesis of potent and selective inhibitors of Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3) utilizing nitropyridine precursors. The protocols outlined herein leverage the versatility of nitropyridine chemistry to generate key aminopyridine intermediates, which serve as foundational scaffolds for the construction of these targeted inhibitors. Dysregulation of JAK2 and GSK3 signaling pathways is implicated in a multitude of diseases, including myeloproliferative neoplasms, inflammatory disorders, and neurodegenerative diseases, making the development of specific inhibitors a critical area of research.
These application notes offer comprehensive, step-by-step synthetic procedures, characterization data, and biological activity of representative inhibitors. All quantitative data are summarized in structured tables for straightforward comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying scientific principles.
JAK2 Inhibitors from Nitropyridine Precursors
The synthesis of 2-aminopyridine-based JAK2 inhibitors can be efficiently achieved from 2-aminopyridine, which is readily prepared by the nitration of pyridine followed by reduction. A subsequent key step often involves a palladium-catalyzed cross-coupling reaction to introduce structural diversity and build the final inhibitor scaffold.
Signaling Pathway of JAK2
The JAK2 signaling cascade is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: JAK2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for JAK2 Inhibitor Synthesis
The general workflow for the synthesis of 2-aminopyridine-based JAK2 inhibitors from a nitropyridine precursor involves a three-stage process: nitration, reduction, and subsequent functionalization.
Caption: Synthetic Workflow for 2-Aminopyridine-based JAK2 Inhibitors.
Quantitative Data for 2-Aminopyridine-Derived JAK2 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 2-aminopyridine derivatives against JAK family kinases.
| Compound ID | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 1a | H | Phenyl | >1000 | 27 | >1000 | [1] |
| 1b | H | 4-Fluorophenyl | 850 | 9 | 1656 | [1] |
| 1c | H | 4-Chlorophenyl | 653 | 6 | 1104 | [1] |
| 1d | CH3 | 4-Fluorophenyl | 2487 | 3 | 552 | [2] |
| 1e | CH3 | 4-Chlorophenyl | >5000 | 5 | >5000 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine
This protocol describes the nitration of 2-aminopyridine to yield the key intermediate, 2-amino-5-nitropyridine.[3][4]
-
Materials:
-
2-Aminopyridine (18.8 g, 0.2 mol)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
1,2-Dichloroethane
-
Ice
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in 75 mL of 1,2-dichloroethane.
-
Cool the mixture in an ice bath and slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to pH 7.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow solid.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-nitropyridine.
-
Protocol 2: Synthesis of a 2-Aminopyridine-Based JAK2 Inhibitor (Representative Example)
This protocol outlines the subsequent steps from 2-amino-5-nitropyridine to a final inhibitor, involving reduction and a Suzuki coupling reaction.
-
Materials:
-
2-Amino-5-nitropyridine (from Protocol 1)
-
Iron powder
-
Acetic acid
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Reduction to 2,5-Diaminopyridine:
-
To a solution of 2-amino-5-nitropyridine in acetic acid, add iron powder portion-wise.
-
Heat the mixture at 80 °C for 4 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Neutralize with aqueous sodium hydroxide and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 2,5-diaminopyridine.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine 2,5-diaminopyridine, 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-aminopyridine-based JAK2 inhibitor.
-
-
GSK3 Inhibitors from Nitropyridine Precursors
The synthesis of pyrazolopyridine-based GSK3 inhibitors can commence from a nitropyridine precursor, which is converted to a key aminopyridine intermediate. This intermediate then undergoes cyclization to form the pyrazolopyridine core.
Signaling Pathway of GSK3
GSK3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK3, leading to the accumulation of β-catenin, which then translocates to the nucleus to regulate gene transcription.
Caption: Wnt/β-catenin Signaling Pathway and GSK3 Inhibition.
Experimental Workflow for GSK3 Inhibitor Synthesis
The synthesis of pyrazolopyridine-based GSK3 inhibitors initiates with a nitropyridine, which is transformed into a functionalized aminopyridine, followed by cyclization to construct the core heterocyclic system.
Caption: Synthetic Workflow for Pyrazolopyridine-based GSK3 Inhibitors.
Quantitative Data for Pyrazolopyridine-Derived GSK3 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyrazolopyridine derivatives against GSK3.
| Compound ID | R1 Group | R2 Group | GSK3β IC50 (nM) | Reference |
| 2a | H | Phenyl | 56 | [5] |
| 2b | H | 4-Chlorophenyl | 19 | [5] |
| 2c | H | 4-Methoxyphenyl | 110 | [5] |
| 2d | CH3 | Phenyl | 85 | [5] |
| 2e | CH3 | 4-Chlorophenyl | 32 | [5] |
Experimental Protocols
Protocol 3: Synthesis of 3-Amino-5-nitropyridine
This protocol describes a method for the synthesis of the key intermediate, 3-amino-5-nitropyridine.[6]
-
Materials:
-
3-Nitropyridine
-
Potassium nitrate
-
Sulfuric acid
-
Ammonia solution
-
-
Procedure:
-
Add 3-nitropyridine to a cooled mixture of sulfuric acid and potassium nitrate.
-
Heat the reaction mixture and then cool.
-
Pour the mixture onto ice and neutralize with ammonia solution.
-
The precipitated product is filtered, washed with cold water, and dried to give 3-amino-5-nitropyridine.
-
Protocol 4: Synthesis of a Pyrazolopyridine-Based GSK3 Inhibitor (Representative Example)
This protocol details the synthesis of a pyrazolopyridine core from an aminopyridine intermediate, followed by functionalization.
-
Materials:
-
3-Amino-5-nitropyridine (from Protocol 3)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Aryl halide (e.g., 4-chlorobenzyl bromide)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Condensation and Cyclization:
-
React 3-amino-5-nitropyridine with ethyl cyanoacetate in the presence of a base like sodium ethoxide to form an intermediate.
-
Treat the intermediate with hydrazine hydrate to facilitate cyclization, forming the pyrazolopyridine core.
-
-
N-Alkylation:
-
To a solution of the pyrazolopyridine core in DMF, add potassium carbonate and 4-chlorobenzyl bromide.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final pyrazolopyridine-based GSK3 inhibitor.
-
-
Conclusion
The synthetic routes and protocols detailed in this document provide a robust framework for the generation of JAK2 and GSK3 inhibitors from readily available nitropyridine precursors. The modular nature of these synthetic strategies allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The provided signaling pathway diagrams and experimental workflows offer a clear visual guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Application Notes: n-Methyl-3-nitropyridin-2-amine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-3-nitropyridin-2-amine is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of novel agrochemicals. While not a commercialized agrochemical itself, its structural motifs are present in potent insecticidal molecules. This document outlines the application of this compound as a precursor for the synthesis of N-pyridylpyrazole carboxamide insecticides, a class of compounds known for their efficacy against a range of lepidopteran pests. The primary mode of action for these insecticides is the activation of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target insect.[1][2][3]
Proposed Application: Synthesis of a Model N-Pyridylpyrazole Carboxamide Insecticide
This compound can be utilized as a key building block for the synthesis of potent N-pyridylpyrazole carboxamide insecticides. The following section details a proposed synthetic pathway to a model insecticide, (Compound X) , which shares structural features with highly active compounds reported in the literature.
Synthetic Workflow
The proposed synthesis involves a multi-step process starting from this compound. The key steps include the conversion of the starting material to a hydrazine derivative, followed by cyclization to form the pyrazole core, and subsequent amide coupling to yield the final product.
Caption: Proposed synthetic workflow for Compound X.
Quantitative Data
The following table summarizes the insecticidal activity of a representative N-pyridylpyrazole carboxamide insecticide, structurally similar to the proposed Compound X, against common lepidopteran pests. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.
| Compound | Target Pest | LC50 (mg/L) | Reference |
| Model Compound A | Plutella xylostella (Diamondback Moth) | 0.005 | [4] |
| Mythimna separata (Oriental Armyworm) | 2.5 | [4] | |
| Model Compound B | Plutella xylostella (Diamondback Moth) | 1.49 | [5] |
| Chlorantraniliprole | Mythimna separata (Oriental Armyworm) | 0.4674 | [6] |
Experimental Protocols
Synthesis of Compound X (Model N-Pyridylpyrazole Carboxamide Insecticide)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Copper(I) chloride (CuCl)
-
Diethyl maleate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
2-Amino-3-methyl-5-chlorobenzoic acid
-
Triethylamine (TEA)
Procedure:
-
Step 1: Reduction of the Nitro Group. To a solution of this compound in concentrated HCl, add SnCl2·2H2O portion-wise at 0 °C. Stir the mixture at room temperature for 12 hours. Basify the reaction mixture with aqueous NaOH and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated to yield N-Methylpyridine-2,3-diamine.
-
Step 2: Formation of the Hydrazine Intermediate. To a solution of N-Methylpyridine-2,3-diamine in concentrated HCl at 0 °C, add a solution of NaNO2 in water dropwise. In a separate flask, dissolve CuCl in concentrated HCl. Add the diazonium salt solution to the CuCl solution at 0 °C and stir for 1 hour. Neutralize the mixture and extract with DCM to obtain 2-Chloro-3-hydrazinyl-N-methylpyridin-2-amine.
-
Step 3: Pyrazole Ring Formation. In a solution of sodium ethoxide in ethanol, add diethyl maleate followed by 2-Chloro-3-hydrazinyl-N-methylpyridin-2-amine. Reflux the mixture for 6 hours. After cooling, the reaction is quenched with water and the product is extracted with DCM. The organic layer is dried and concentrated to yield Ethyl 1-(3-(methylamino)pyridin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.
-
Step 4: Hydrolysis. To a solution of the ethyl ester from Step 3 in a mixture of THF and water, add LiOH. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate to obtain 1-(3-(Methylamino)pyridin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
-
Step 5: Amide Coupling. To a solution of the carboxylic acid from Step 4 in DCM, add a catalytic amount of DMF and oxalyl chloride at 0 °C. Stir for 2 hours at room temperature. In a separate flask, dissolve 2-amino-3-methyl-5-chlorobenzoic acid and TEA in DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C and stir at room temperature for 12 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate. The crude product is purified by column chromatography to yield Compound X.
Insecticidal Bioassay Protocol (Leaf-Dip Method)
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a small amount of a surfactant). Make serial dilutions with distilled water to obtain the desired test concentrations.
-
Leaf Preparation: Cabbage leaf discs (for Plutella xylostella) or corn leaf discs (for Mythimna separata) of a uniform size are used.
-
Treatment: Immerse the leaf discs in the test solutions for 10-30 seconds. The control discs are dipped in a solution containing the solvent and surfactant only.
-
Drying: Air-dry the treated leaf discs at room temperature.
-
Infestation: Place the dried leaf discs in a petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each petri dish.
-
Incubation: Maintain the petri dishes at a constant temperature (e.g., 25 ± 1 °C) and humidity with a set photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LC50 values using probit analysis.
Mode of Action: Ryanodine Receptor Activation
N-pyridylpyrazole carboxamide insecticides act as potent activators of insect ryanodine receptors (RyRs).[1][2][3] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of the insecticide to the RyR locks the channel in an open state, leading to a continuous and uncontrolled release of Ca2+ ions from the sarcoplasmic reticulum into the cytoplasm.[3][7] This disruption of intracellular calcium homeostasis causes muscle contraction, paralysis, and ultimately, the death of the insect. The high selectivity of these insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[2]
Caption: Signaling pathway of N-pyridylpyrazole insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Methods for the Further Functionalization of the Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, being a prevalent N-heterocycle in numerous FDA-approved drugs and agrochemicals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure. However, the electron-deficient nature of the pyridine ring presents significant challenges for its direct and selective functionalization. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution and can coordinate with metal catalysts, complicating many standard transformations.[1][2]
These application notes provide a detailed overview of modern and classical methods for the regioselective functionalization of the pyridine ring, including electrophilic and nucleophilic substitutions, transition-metal-catalyzed C-H activation, and cross-coupling reactions. Detailed protocols for key transformations and structured data tables are provided to facilitate practical application in a research and development setting.
Electrophilic Aromatic Substitution (EAS)
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack. Reactions typically require harsh conditions, such as high temperatures and strong acids, and proceed with low yields.[3][4][5] The substitution occurs preferentially at the C3 (meta) position, as the intermediates from attack at C2 or C4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[5]
A common strategy to enhance reactivity towards electrophiles is the conversion of pyridine to its N-oxide. This modification increases the electron density of the ring, particularly at the C2 and C4 positions, facilitating electrophilic attack at the 4-position.[6]
Data Summary: Electrophilic Aromatic Substitution
| Reaction | Position | Reagents & Conditions | Typical Yields | Notes |
| Nitration | C3 | KNO₃, fuming H₂SO₄, 300-330°C | Low (~6-22%) | Harsh conditions often lead to ring oxidation and low yields.[5][7] |
| Nitration (N-Oxide) | C4 | H₂SO₄, HNO₃ | Good | The N-oxide activates the ring, making conditions milder and improving yields.[6] |
| Sulfonation | C3 | Fuming H₂SO₄ (20% SO₃), HgSO₄, 220-250°C | Moderate | Mercuric sulfate is used as a catalyst.[5][6] |
| Bromination | C3, C5 | Br₂, oleum, 130°C | Good (80-90%) | Yields 3-bromopyridine and 3,5-dibromopyridine.[5] |
| Chlorination | C3, C5 | Cl₂, AlCl₃, 100°C | Low | Generally less efficient than bromination. |
Protocol 1: Meta-Nitration of Pyridine via Oxazino Pyridine Intermediate
This modern protocol circumvents the harsh conditions of classical EAS by using a dearomatization-rearomatization strategy, providing a mild, catalyst-free method for meta-nitration.[7]
Step 1: Formation of the Oxazino Pyridine Intermediate
-
To a solution of the pyridine substrate (1.0 equiv) in a suitable solvent (e.g., DCM), add N-hydroxy-pivaloamide (1.2 equiv).
-
Add diacetoxyiodobenzene (DIB) (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the dearomative cycloaddition is complete (monitor by TLC or LC-MS).
Step 2: Radical Nitration
-
To the crude mixture containing the oxazino pyridine intermediate, add tert-butyl nitrite (TBNO₂) (3.0 equiv).
-
Stir the reaction mixture open to the air at room temperature for 12-24 hours. The reaction is typically mediated by ambient light.
Step 3: Rearomatization and Work-up
-
Upon completion, add trifluoroacetic acid (TFA) (2.0 equiv) to facilitate rearomatization.
-
Stir for an additional 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the 3-nitropyridine derivative.
Directed Ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines at the position ortho to a directing metalating group (DMG).[8] This method overcomes the propensity of simple organolithium reagents to add to the C=N bond of the pyridine ring.[8] The DMG, a Lewis basic group, coordinates to the lithium reagent, directing deprotonation to the adjacent C-H bond.[9] Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to minimize nucleophilic addition.[8]
Data Summary: Directed Ortho-Metalation
| Directing Group (DMG) | Position of Lithiation | Base | Electrophiles (E+) | Typical Yields |
| -Cl, -F, -Br | C4 (for 3-halo) | LDA | Aldehydes, Ketones, I₂, Me₃SiCl | Good (60-96%)[10] |
| -CONR₂ | C2 | s-BuLi/TMEDA | Alkyl halides, CO₂, Disulfides | High |
| -NHCOtBu | C2 | n-BuLi | I₂, DMF, Aldehydes | High[8] |
| -OCH₃ | C2 | n-BuLi | Various | Moderate-Good |
| 3-Oxetane | C4 | n-BuLi | I₂, C₂Cl₆, Aldehydes | Good[11] |
Protocol 2: Ortho-Lithiation of 3-Chloropyridine and Quenching with an Electrophile
This protocol describes the regioselective lithiation of 3-chloropyridine at the C4 position.[10]
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78°C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equiv) followed by the dropwise addition of n-butyllithium (1.05 equiv). Stir for 30 minutes at -78°C to pre-form the LDA.
-
Add a solution of 3-chloropyridine (1.0 equiv) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C.
-
Stir the resulting solution for 1-2 hours at -78°C to ensure complete metalation.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78°C for 2-3 hours, then warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-chloro-4-substituted pyridine.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical and sustainable method for modifying pyridine rings.[1] These reactions avoid the need for pre-functionalized starting materials like halopyridines or organometallics. Palladium, rhodium, and iridium catalysts are commonly employed.[12][13] Often, a directing group is required to achieve high regioselectivity, typically at the C2 position. The use of pyridine N-oxides can also serve as an effective strategy to direct C-H activation to the ortho position.[12][14]
Data Summary: C-H Functionalization
| Reaction Type | Position | Catalyst System | Key Features | Typical Yields |
| Alkenylation | C2 (ortho) | Pd(OAc)₂, Ag₂CO₃ (oxidant) | Requires pyridine N-oxide substrate.[14] | Good-Excellent |
| Arylation | C2 (ortho) | Pd(OAc)₂, AgOAc (oxidant) | Direct coupling with unactivated arenes using N-oxide.[14] | Moderate-Good |
| Arylation | C3 (meta) | Pd(II)/phenanthroline | Non-directed arylation, often requires large excess of pyridine.[13] | Low-Moderate |
| Alkylation | C2 (ortho) | Rh-Al heterobimetallic complex | Selective mono-alkylation of unsubstituted pyridines with alkenes.[12] | Moderate-Good |
| Borylation | C3, C5 | Ir-based catalysts | Directed by a silyl group at C2, functionalizes both meta positions. | Good |
Protocol 3: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxide
This protocol details the direct, oxidative coupling of a pyridine N-oxide with an acrylate ester.[14]
-
To an oven-dried Schlenk tube, add pyridine N-oxide (1.0 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add ethyl acrylate (2.0 equiv) and a suitable solvent (e.g., anhydrous dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Rinse the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 2-alkenylated pyridine N-oxide product.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. However, the use of pyridines, particularly as the nucleophilic partner in Suzuki-Miyaura couplings, is often problematic. Pyridine-2-boronic acids are notoriously unstable and can lead to low reaction efficiency.[15][16] To address this, alternative nucleophilic partners have been developed. Pyridine sulfinates, for instance, have been shown to be exceptionally stable and highly effective coupling partners for a broad range of aryl and heteroaryl halides.[15][16][17]
Data Summary: Cross-Coupling Reactions
| Reaction Name | Position | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | C2, C3, C4 | Pyridine-boronic acid/ester + Aryl-halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Pyridylboronates are often unstable.[15] |
| Desulfinative Coupling | C2, C3, C4 | Pyridine-sulfinate + Aryl-halide | Pd(0) catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | Sulfinates are bench-stable and highly effective alternatives to boronates.[15][16] |
| Negishi Coupling | C4 | 4-Pyridylzinc + Aryl-halide | Pd(0) catalyst | 4-Pyridylzinc can be generated in situ from 4-sodiopyridine.[18] |
| Stille Coupling | C2, C3, C4 | Pyridyl-stannane + Aryl-triflate | Pd(0) catalyst, Ligand | Stannanes are toxic, limiting their application. |
Functionalization via N-Activation and Rearrangement
Activating the pyridine nitrogen to form a pyridinium salt dramatically alters the ring's reactivity, making it highly susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[2] This strategy enables functionalizations that are otherwise difficult to achieve. A powerful modern example involves the formation of heterocyclic phosphonium salts, which serve as versatile handles for subsequent bond-forming reactions.[19][20] Another approach involves the Zincke reaction, where ring-opening of a pyridinium salt forms a reactive Zincke imine, which can then undergo regioselective halogenation before ring-closing to yield a 3-halopyridine.[21]
Protocol 4: 4-Selective Halogenation via Phosphonium Salts
This two-step sequence provides access to 4-halopyridines from the corresponding C-H bonds.[3][22]
Step 1: Formation of the 4-Pyridylphosphonium Salt
-
In a glovebox or under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78°C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv) dropwise.
-
After 10 minutes, add a solution of triphenylphosphine (1.1 equiv) in DCM.
-
After another 10 minutes, add a non-nucleophilic base such as 2,6-lutidine (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The phosphonium salt product often precipitates and can be collected by filtration, washed with DCM or ether, and dried.
Step 2: Halide Displacement
-
Dissolve the isolated pyridylphosphonium salt (1.0 equiv) in a polar aprotic solvent like DMF or NMP.
-
Add a halide source (e.g., tetrabutylammonium chloride (TBAC) for chlorination, 3.0 equiv).
-
Heat the mixture to 80-120°C and stir for 4-12 hours until the reaction is complete (monitor by LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-halopyridine.
Visualizations
Logical Workflow for Pyridine Functionalization
Caption: A decision-making workflow for selecting a functionalization strategy based on the desired target position on the pyridine ring.
Mechanism of Directed Ortho-Metalation (DoM)
Caption: The directing metalating group (DMG) coordinates the lithium base, facilitating regioselective deprotonation at the ortho C-H bond.
Catalytic Cycle for Pd-Catalyzed C-H Activation
Caption: A simplified catalytic cycle for palladium-catalyzed C-H functionalization, often involving a pyridine directing group.
Dearomatization-Rearomatization Strategy
Caption: A strategy for meta-functionalization by temporarily breaking aromaticity to alter the inherent reactivity of the pyridine ring.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of n-Methyl-3-nitropyridin-2-amine in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-3-nitropyridin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural features, characterized by an electron-donating methylamino group and an electron-withdrawing nitro group on a pyridine scaffold, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on the utility of this compound and its derivatives in drug discovery, with a focus on the development of kinase inhibitors. It also includes representative experimental protocols for the synthesis and evaluation of these compounds.
The pyridine ring is a privileged scaffold in drug design, and the strategic placement of substituents on this compound allows for facile chemical modifications to explore structure-activity relationships (SAR). The nitro group can be readily reduced to an amino group, providing a key handle for further functionalization through amide bond formation, urea synthesis, or participation in various coupling reactions. The inherent reactivity of the pyridine ring also allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting molecules.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise as modulators of various biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The aminopyridine scaffold, accessible from this compound, serves as an effective hinge-binding motif for many ATP-competitive kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[1] Constitutive activation of JAK2, often due to the V617F mutation, is a key driver of myeloproliferative neoplasms (MPNs).[2] Consequently, the development of selective JAK2 inhibitors is a major therapeutic strategy. The 2-aminopyridine scaffold, which can be derived from this compound, has been successfully employed in the design of potent JAK2 inhibitors.
Quantitative Data Summary: JAK2 Inhibitors
| Compound ID | Starting Material Scaffold | Target | IC50 (µM) | Reference |
| 1 | 2-amino-3-methylpyridine derivative | JAK2 | 8.5 | [Cho et al.] |
| 2 | 2-amino-3-methylpyridine derivative | JAK2 | 12.2 | [Cho et al.] |
Glycogen Synthase Kinase 3 (GSK3) Inhibitors
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function.[3][4] Its dysregulation has been linked to Alzheimer's disease, bipolar disorder, and type 2 diabetes. The aminopyridine core structure has also been utilized to develop potent and selective GSK3 inhibitors.[3]
Quantitative Data Summary: GSK3 Inhibitors
| Compound ID | Starting Material Scaffold | Target | IC50 (nM) | Reference |
| 3 | 2,6-dichloro-3-nitropyridine derivative | GSK3β | 8 | [Bussiere et al.] |
Signaling Pathways
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[1] JAK2 inhibitors derived from the this compound scaffold can block this cascade by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of STATs and subsequent downstream signaling.
Caption: JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.
GSK3 Signaling Pathway and Inhibition
In the canonical Wnt signaling pathway, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, leading to its degradation.[3][4] Inhibition of GSK3 prevents this phosphorylation, causing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[3][5][6][7] GSK3 inhibitors developed from the aminopyridine scaffold can thus modulate this pathway.
Caption: GSK3 signaling pathway and the effect of a GSK3 inhibitor.
Experimental Protocols
The following are representative protocols for key synthetic transformations involving this compound and related precursors. These are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to an amino group, a crucial step in preparing the 2-aminopyridine scaffold for further derivatization.
Workflow Diagram
Caption: Experimental workflow for the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired n-Methylpyridin-2,3-diamine.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a chloropyridine derivative (which can be synthesized from the corresponding aminopyridine) with a boronic acid. This reaction is widely used to form carbon-carbon bonds.
Workflow Diagram
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Substituted 2-chloropyridine derivative (e.g., from a Sandmeyer reaction on the corresponding aminopyridine)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 2-chloropyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of a chloropyridine, a powerful method for forming carbon-nitrogen bonds.
Workflow Diagram
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
Substituted 2-chloropyridine derivative
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., XPhos, 0.04 eq)
-
Strong base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-chloropyridine derivative (1.0 eq), palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound and its related aminopyridine derivatives are of considerable importance in medicinal chemistry, serving as key building blocks for the synthesis of potent kinase inhibitors and other biologically active compounds. The synthetic versatility of this scaffold allows for extensive SAR studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The provided protocols and pathway diagrams offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nitration of 2-(Methylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory procedure for the nitration of 2-(methylamino)pyridine to synthesize 2-(methylamino)-5-nitropyridine. The protocol is based on established methods for the nitration of substituted pyridines, particularly those with activating amino groups. The primary product of this electrophilic aromatic substitution is the 5-nitro isomer, a common intermediate in the synthesis of various pharmaceutical compounds. This protocol includes information on reagents, reaction conditions, safety precautions, and product characterization.
Introduction
The nitration of pyridine and its derivatives is a fundamental reaction in organic synthesis. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an electron-donating group, such as a methylamino group at the 2-position, activates the ring and directs incoming electrophiles. The nitration of 2-(methylamino)pyridine is expected to yield predominantly 2-(methylamino)-5-nitropyridine, a valuable building block in medicinal chemistry. The synthesis is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[1][2][3] Careful control of the reaction temperature is crucial to ensure selectivity and minimize side reactions.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| 2-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | >98% | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Dehydrating agent and catalyst |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 65-70% | Nitrating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Drying agent |
| Ice | H₂O | 18.02 | For cooling |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)pyridine (e.g., 5.41 g, 0.05 mol) in concentrated sulfuric acid (20 mL). The dissolution is exothermic, so perform this addition slowly and with cooling in an ice bath to maintain the temperature below 20°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.6 mL, ~0.055 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of 2-(methylamino)pyridine in sulfuric acid to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-60 minutes.[1] It is critical to maintain the internal reaction temperature below 10°C throughout the addition to prevent over-nitration and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step with caution as it will generate a significant amount of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(methylamino)-5-nitropyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions
-
Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The mixing of acids and the nitration reaction are exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Quenching: Quenching the reaction mixture with water/ice should be done slowly and with efficient cooling to manage the heat generated.
Data Presentation
Expected Product Characteristics
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| 2-(Methylamino)-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | Yellow solid | 184-186 | 70-85 |
Characterization Data (Literature Values for Analogous Compounds)
The product can be characterized using standard analytical techniques:
-
¹H NMR: Expected to show characteristic shifts for the aromatic protons and the methylamino group.
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
IR Spectroscopy: Will show characteristic peaks for the N-H stretch, C-H stretch, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
Workflow and Diagrams
The experimental workflow for the nitration of 2-(methylamino)pyridine is outlined below.
Caption: Experimental workflow for the synthesis of 2-(methylamino)-5-nitropyridine.
The chemical transformation is depicted in the following reaction scheme.
Caption: Nitration of 2-(methylamino)pyridine.
References
Application Notes and Protocols: n-Methyl-3-nitropyridin-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methyl-3-nitropyridin-2-amine is a valuable heterocyclic building block in organic and medicinal chemistry. Its structure, featuring a nucleophilic secondary amine and an electron-deficient pyridine ring activated by a nitro group, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of complex heterocyclic systems, including those with significant biological activity. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of fused heterocyclic compounds, which are prominent scaffolds in drug discovery, particularly in the development of kinase inhibitors.
Key Applications
This compound is primarily utilized in the construction of fused bicyclic heteroaromatic systems. The presence of the 2-(methylamino) and 3-nitro groups in an ortho relationship provides a reactive handle for various cyclization reactions. A significant application is the synthesis of substituted pyrazolo[1,5-a]pyridines, which are core structures in a variety of biologically active molecules.[1]
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyridine scaffolds. This transformation is typically achieved through a two-step process involving initial reaction with an activating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclization step. The resulting fused heterocyclic system is a common motif in compounds targeting various protein kinases.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-nitropyrazolo[1,5-a]pyridin-8-amine (A Representative Cyclization Reaction)
This protocol details a plausible and synthetically useful cyclocondensation reaction of this compound to form a pyrazolo[1,5-a]pyridine derivative, based on analogous reactions with similar 2-amino-3-nitropyridines.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Amidine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The crude intermediate amidine can be used in the next step without further purification.
-
Cyclization: Dissolve the crude amidine intermediate in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1-Methyl-4-nitropyrazolo[1,5-a]pyridin-8-amine product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Analagous Pyrazolo[1,5-a]pyridine Synthesis.[1]
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-Amino-4-methyl-5-nitropyridine | 1. DMF-DMA2. NH₂OH·HCl, Pyridine | DMF-DMA, then Ethanol | Reflux | 6, then 12 | 2-Methyl-5-nitro-[1][3][4]triazolo[1,5-a]pyridine | 60 |
Table 2: Representative Spectroscopic Data for Pyrazolo[1,5-a]pyridine Derivatives.[3][5][6]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrazolo[1,5-a]pyridine | 8.45 (d, 1H), 7.95 (d, 1H), 7.55 (t, 1H), 7.10 (t, 1H), 6.70 (d, 1H), 6.55 (s, 1H) | 149.5, 141.0, 129.0, 124.5, 118.0, 112.5, 94.0 |
| 2-Methylpyrazolo[1,5-a]pyrimidine | 8.58 (d, 1H), 8.41 (d, 1H), 6.89 (dd, 1H), 6.48 (s, 1H), 2.55 (s, 3H) | 158.2, 151.0, 148.9, 137.2, 109.1, 93.9, 15.6 |
Visualizations
Logical Workflow for Synthesis of Fused Heterocycles
Caption: Synthetic workflow from this compound to a potential kinase inhibitor scaffold.
Signaling Pathway Context: Kinase Inhibition
Derivatives of pyrazolo[1,5-a]pyridines and related fused heterocycles are known to be inhibitors of various protein kinases, such as Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[1] These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The synthesized pyrazolo[1,5-a]pyridine scaffold can serve as a core for developing selective kinase inhibitors that modulate these pathways.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Methyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of n-Methyl-3-nitropyridin-2-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. 2. Degradation of Starting Material: Temperature too high during nitration, causing decomposition. 3. Ineffective Methylation: Incomplete deprotonation of 2-amino-3-nitropyridine, inactive methylating agent, or inappropriate solvent. | 1. Optimize Nitration: Slowly add the nitrating agent at a low temperature (0-5 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature (e.g., 50-70°C). Monitor the reaction by TLC. Consider increasing the equivalents of the nitrating agent. 2. Temperature Control: Maintain strict temperature control throughout the addition of the nitrating agent and during the reaction. Use an ice bath for initial cooling and a controlled heating mantle or oil bath. 3. Optimize Methylation: Ensure a strong enough base (e.g., NaH) is used for complete deprotonation. Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). Ensure the solvent is anhydrous. |
| Formation of Isomeric Impurities (e.g., N-Methyl-5-nitropyridin-2-amine) | 1. Lack of Regioselectivity: The amino group in 2-(methylamino)pyridine directs nitration to both the 3- and 5-positions. The 5-nitro isomer is often the major product. 2. Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 5-nitro isomer. | 1. Protecting Group Strategy: Consider protecting the amino group to favor nitration at the 3-position. However, this adds extra steps to the synthesis. 2. Low-Temperature Nitration: Perform the nitration at the lowest effective temperature to potentially increase the proportion of the 3-nitro isomer. 3. Purification: Isomers can often be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). Recrystallization may also be effective in some cases. |
| Formation of Di-nitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group. 2. Elevated Reaction Temperature: Higher temperatures increase the reactivity and can promote di-nitration. | 1. Stoichiometry Control: Use a controlled amount of the nitrating agent (e.g., 1.0-1.2 equivalents). 2. Temperature Management: Maintain a controlled temperature throughout the reaction. |
| Difficult Purification of the Final Product | 1. Presence of Isomers: Close polarity of the 3-nitro and 5-nitro isomers can make chromatographic separation challenging. 2. Residual Starting Material: Incomplete reaction can leave unreacted starting material that is difficult to separate. 3. Tarry Byproducts: Overheating or side reactions can produce polymeric or tarry materials. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider using a high-performance liquid chromatography (HPLC) for small-scale purification and analysis. 2. Reaction Monitoring: Ensure the reaction goes to completion by TLC or LC-MS monitoring before workup. 3. Careful Workup: Quench the reaction mixture carefully by pouring it onto ice. Neutralize acidic solutions slowly and with cooling to prevent heat generation that can lead to byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic approach involves two main strategies:
-
Nitration of 2-(methylamino)pyridine: This is a direct approach but often yields a mixture of 3-nitro and 5-nitro isomers.
-
Methylation of 2-amino-3-nitropyridine: This route can offer better regioselectivity for the 3-nitro product, but requires the synthesis of the starting aminonitropyridine.
Q2: How can I minimize the formation of the N-Methyl-5-nitropyridin-2-amine isomer during nitration?
A2: Minimizing the 5-nitro isomer is a significant challenge. Here are some strategies:
-
Temperature Control: Lowering the reaction temperature during the addition of the nitrating agent and throughout the reaction may improve the ratio of the 3-nitro to the 5-nitro isomer.
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, exploring other nitrating systems could potentially alter the isomer ratio. However, this requires careful investigation and optimization.
-
Starting Material Strategy: Synthesizing 2-amino-3-nitropyridine first and then performing N-methylation is a more reliable way to ensure the desired regiochemistry.
Q3: What are the typical yields for the synthesis of this compound?
A3: The yields can vary significantly depending on the chosen route and optimization of reaction conditions. For the nitration of a similar substrate, 2-amino-3-methylpyridine, to produce 2-amino-3-methyl-5-nitropyridine, a yield of 35% has been reported.[1] Yields for the direct nitration of 2-(methylamino)pyridine are often in a similar range and are highly dependent on the successful separation of isomers. The methylation route can potentially offer higher yields of the desired isomer if the starting material is pure.
Q4: What purification techniques are most effective for isolating this compound?
A4: The primary methods for purification are:
-
Column Chromatography: This is the most common method for separating the 3-nitro and 5-nitro isomers. A silica gel stationary phase with an eluent system such as a gradient of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid and one isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification method.
Q5: What are the key safety precautions to take during this synthesis?
A5: The synthesis involves hazardous materials and reactions. Key safety precautions include:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Nitration Reaction: Nitration reactions are exothermic and can run away if not properly controlled. Add the nitrating agent slowly and with efficient cooling.
-
Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them with extreme care in a fume hood and wear appropriate gloves.
Data Presentation
Table 1: Impact of Reaction Conditions on the Nitration of 2-Aminopyridine Derivatives
| Parameter | Condition | Effect on Yield | Effect on 3-nitro/5-nitro Isomer Ratio | Reference |
| Temperature | Low (0-20°C) | May be lower due to slower reaction rate | May favor the 3-nitro isomer (kinetic product) | [2] |
| Temperature | Elevated (50-70°C) | Generally higher | Often favors the 5-nitro isomer (thermodynamic product) | [3] |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, moderate to good yields | Typically favors the 5-nitro isomer | [4] |
| Reaction Time | Short | Incomplete reaction, lower yield | - | General Observation |
| Reaction Time | Prolonged | Potential for byproduct formation | May shift towards the thermodynamic product | General Observation |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-(methylamino)pyridine (General Procedure)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-(methylamino)pyridine in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated to 50°C to ensure completion, but this may affect the isomer ratio. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. Maintain cooling during neutralization.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 3-nitro and 5-nitro isomers.
Protocol 2: Synthesis of this compound via Methylation of 2-amino-3-nitropyridine (General Procedure)
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a solution of 2-amino-3-nitropyridine in anhydrous DMF dropwise to the sodium hydride suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide or dimethyl sulfate dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by carefully adding ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate three times.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of N-Methyl-3-nitropyridin-2-amine
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Common impurities in crude this compound typically include unreacted starting materials (e.g., 2-chloro-3-nitropyridine and methylamine), residual solvents, and side-products formed during the synthesis. Discoloration, often seen as a brown or yellow tint, can be due to the presence of degradation products or minor impurities.[1][2]
Q2: Which purification techniques are most effective for this compound? A2: The most suitable purification techniques are recrystallization and column chromatography. Recrystallization is often effective if a suitable solvent is found and the impurities have different solubility profiles.[3][4] Column chromatography is more versatile for separating compounds with similar polarities, although the basic nature of the pyridine ring can sometimes cause issues on standard silica gel.[5][6]
Q3: My crude product is a brown oil, but I expect a solid. What should I do? A3: The oily state is likely due to the presence of impurities that depress the melting point or inhibit crystallization.[5] It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities. The resulting partially purified material is more likely to solidify and can then be further purified by recrystallization.
Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for determining the percentage of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy will help confirm the structure and identify any remaining impurities. A sharp melting point close to the literature value is also a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Recrystallization Issues
Question: My compound will not dissolve in the chosen solvent, even with heating. Answer: This indicates that the solvent is not suitable for your compound. Pyridine derivatives are often polar and require polar solvents.[4] Consult the solvent selection guide below and perform small-scale solubility tests with a variety of solvents to identify an appropriate one.[4]
Question: No crystals have formed after cooling the solution. Answer: This is a common problem that can arise from several factors:
-
Too much solvent: Using an excessive amount of solvent is a frequent cause of crystallization failure.[4] Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[4]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, scratch the inside of the flask below the surface of the liquid with a glass rod.[4]
-
Seeding: Adding a single, pure "seed crystal" of your compound can initiate the crystallization process.[4]
Question: The product has "oiled out" instead of forming crystals. Answer: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. Try using a lower-boiling point solvent or a different solvent system altogether. Re-purifying the material by another method, such as column chromatography, to increase its purity may also resolve this issue.[5]
Column Chromatography Issues
Question: My compound streaks badly on a silica gel TLC plate. Answer: The basic amine group on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, causing streaking. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent.[5][6]
Question: The compound appears to be decomposing on the TLC plate or during the column run. Answer: The acidity of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with nitro groups.[2] If you suspect decomposition, consider using a less acidic stationary phase. Options include:
-
Neutralized Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your solvent system.[5]
-
Basic Alumina: Alumina is a good alternative for purifying basic compounds.[2]
-
Reversed-Phase Silica: For highly polar amines, reversed-phase chromatography with a buffered aqueous-organic mobile phase can be effective.[6]
Question: I am getting poor separation between my product and an impurity. Answer: Achieving good separation requires optimizing the mobile phase.
-
Adjust Polarity: Systematically test different solvent systems and ratios. A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often improve the separation of closely eluting compounds.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
(Note: This data is based on general principles of solubility. Small-scale tests are essential to confirm the ideal solvent for your specific sample.)
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |
| Hexanes / Heptane | Non-polar | Low | Very Low | Good for washing, likely poor for recrystallization. |
| Toluene | Low | Moderate | Low | May be a suitable solvent. |
| Diethyl Ether | Low | Moderate | Low | Low boiling point can be advantageous. |
| Dichloromethane | Medium | High | Moderate | May not provide a large yield unless used in a pair. |
| Ethyl Acetate | Medium | High | Low | A promising candidate for recrystallization.[3] |
| Isopropanol | Polar | High | Moderate | Potential for good crystal formation upon cooling. |
| Ethanol / Methanol | Polar | Very High | High | Likely too soluble; best used as part of a solvent pair. |
| Water | Very Polar | Low | Very Low | Useful for washing crude product to remove salts. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography with Neutralized Eluent
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of Hexanes:Ethyl Acetate. Add ~1% triethylamine (Et₃N) to the eluent to prevent streaking. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (containing Et₃N) as a slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Diagrams of Experimental Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for failed recrystallization attempts.
Caption: Decision tree for selecting a column chromatography method.
References
identifying side products in the nitration of 2-(methylamino)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-(methylamino)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-(methylamino)pyridine?
The primary and thermodynamically favored product of the nitration of 2-(methylamino)pyridine is 2-(methylamino)-5-nitropyridine . The methylamino group is an activating ortho-, para-director. Due to steric hindrance at the 3-position and electronic factors, the nitration predominantly occurs at the 5-position (para to the methylamino group).[1]
Q2: What are the common side products observed in this reaction?
Several side products can be formed during the nitration of 2-(methylamino)pyridine. Identifying these is crucial for optimizing reaction conditions and purification strategies. The most common side products include:
-
2-(Methylamino)-3-nitropyridine: This is the ortho-isomer and a common byproduct.[1]
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2-Nitraminopyridine intermediate: An N-nitro compound that can be formed as a kinetic product and subsequently rearranges to the C-nitro isomers.[1]
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Demethylated products: Loss of the methyl group can occur under harsh acidic conditions, leading to 2-amino-5-nitropyridine or 2-amino-3-nitropyridine.
-
Dinitrated products: Although less common due to the deactivating effect of the first nitro group, dinitration can occur under forcing conditions.
-
Nitrosated by-products: Formation of nitrosated species is a possibility, especially if the nitric acid used contains nitrous acid impurities.
Q3: How can I minimize the formation of the 3-nitro isomer?
Controlling the reaction temperature is key. Lower temperatures generally favor the formation of the 5-nitro isomer. Slower, dropwise addition of the nitrating agent to the substrate solution can also help improve selectivity by maintaining a low concentration of the active nitrating species.[2]
Q4: What is the role of the 2-nitraminopyridine intermediate?
The formation of 2-(N-methyl-N-nitroamino)pyridine is a key mechanistic step. This intermediate is often the kinetically favored product and can be isolated under carefully controlled, low-temperature conditions. Upon warming in the presence of strong acid, it rearranges to the thermodynamically more stable C-nitrated products, primarily the 5-nitro and, to a lesser extent, the 3-nitro isomers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-(methylamino)pyridine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Insufficiently strong nitrating conditions. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Maintain a low reaction temperature to prevent degradation. Ensure the work-up procedure is not overly harsh. 3. Use a well-defined mixed acid (HNO₃/H₂SO₄) and ensure anhydrous conditions. |
| Excessive Formation of 3-Nitro Isomer | 1. High reaction temperature. 2. Rapid addition of nitrating agent. | 1. Maintain the reaction temperature at or below 0°C during the addition of the nitrating agent. 2. Add the nitrating agent dropwise with vigorous stirring to avoid localized high concentrations. |
| Formation of Dark-Colored By-products | 1. Overheating of the reaction mixture. 2. Presence of nitrous acid impurities in the nitric acid. 3. Side reactions leading to polymerization or degradation. | 1. Ensure strict temperature control throughout the reaction. 2. Use fresh, high-purity nitric acid. Consider adding a small amount of urea to scavenge nitrous acid. 3. Use a minimal excess of the nitrating agent and monitor the reaction time carefully. |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous work-up solution. 2. Incomplete precipitation. | 1. Carefully neutralize the reaction mixture to the isoelectric point of the product to maximize precipitation. 2. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization. |
| Product is Contaminated with Demethylated Impurities | 1. Harsh acidic conditions or prolonged reaction times at elevated temperatures. | 1. Use the minimum amount of sulfuric acid necessary. 2. Keep the reaction temperature low and monitor the reaction to avoid unnecessarily long reaction times. |
Quantitative Data
While specific quantitative data for the nitration of 2-(methylamino)pyridine is not extensively published, the nitration of the closely related 2-aminopyridine provides a useful benchmark. The ratio of 5-nitro to 3-nitro isomers is heavily influenced by the reaction conditions.
| Substrate | Nitrating Agent | Temperature (°C) | Product Ratio (5-nitro : 3-nitro) | Approximate Total Yield (%) |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | 40-50 | ~ 9 : 1 | 60-70 |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | < 10 | Higher selectivity for 5-nitro | Variable |
| 2-Diethylamino-5-methylpyridine | HNO₃ / H₂SO₄ | < 10 | Primarily 4-nitro product | High conversion |
Data is compiled from analogous reactions and should be considered as a guideline.[1][3]
Experimental Protocols
General Protocol for the Nitration of 2-(Methylamino)pyridine
This protocol is a general guideline based on the nitration of similar aminopyridines and should be optimized for specific laboratory conditions.
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Preparation of the Substrate Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(methylamino)pyridine in concentrated sulfuric acid at a temperature maintained below 10°C using an ice-salt bath.
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Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:2 molar ratio with respect to the substrate). Cool this mixture to 0°C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-(methylamino)pyridine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5°C) for a specified time. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium carbonate) while keeping the temperature low. The product will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture). The 3-nitro and 5-nitro isomers can be separated by column chromatography or potentially by fractional crystallization or sublimation, similar to their 2-aminopyridine analogs.[1]
Reaction Pathway and Side Product Formation
The following diagram illustrates the key steps in the nitration of 2-(methylamino)pyridine, including the formation of the main product and the primary side product via the nitramine intermediate.
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a logical approach to troubleshooting experiments that result in a low yield of the desired nitrated product.
References
Technical Support Center: Regioselective Synthesis of Substituted Nitropyridines
Welcome to the technical support center for the synthesis of substituted nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of substituted nitropyridines, offering potential causes and solutions.
| Problem | Potential Causes | Solutions |
| Low to no yield in direct nitration of a substituted pyridine | The pyridine ring is inherently electron-deficient and deactivated towards electrophilic aromatic substitution (EAS), especially under acidic conditions where the nitrogen is protonated.[1][2][3] | - Increase reaction severity: Use harsher conditions such as fuming nitric acid at high temperatures.[2] - Alternative nitration methods: Consider nitrating the corresponding pyridine-N-oxide to favor 4-nitration, followed by deoxygenation.[4] - Use of activating groups: If possible, the synthesis should be planned with electron-donating groups on the pyridine ring to facilitate nitration.[5] |
| Poor regioselectivity with a mixture of isomers | - Insufficient directing group effect: The electronic and steric effects of the existing substituent may not be strong enough to direct the nitration to a single position. - Harsh reaction conditions: High temperatures can sometimes lead to a loss of selectivity. | - Modify the directing group: If feasible, alter the existing substituent to enhance its directing effect. - Optimize reaction conditions: Systematically vary the temperature, reaction time, and solvent to find conditions that favor the desired isomer. - Alternative synthetic route: Consider a different synthetic strategy, such as a nucleophilic aromatic substitution (SNAr) on a pre-functionalized nitropyridine.[6] |
| Formation of di- and poly-nitrated products | - Excess of nitrating agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitrations.[4] - High reaction temperature: Elevated temperatures can promote further nitration of the mono-nitrated product.[4] | - Control stoichiometry: Use a minimal excess of the nitrating agent.[4] - Lower reaction temperature: Perform the reaction at a lower temperature to reduce the rate of the second nitration.[4] - Slow addition of nitrating agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[4] - Monitor reaction progress: Use TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized.[4] |
| Failure to achieve nucleophilic aromatic substitution (SNAr) on a nitropyridine | - Poor leaving group: The group being substituted is not a good leaving group (e.g., methoxy group). - Deactivated ring system: The position of the nitro group and other substituents may not sufficiently activate the ring for nucleophilic attack. | - Use a better leaving group: Halogens are generally good leaving groups for SNAr reactions.[6] - Increase nucleophile reactivity: Use a stronger nucleophile or increase its concentration. - Optimize reaction conditions: Increase the temperature or use a polar aprotic solvent like DMSO or DMF to facilitate the reaction. |
| Unexpected regioselectivity in SNAr of di-substituted nitropyridines | The regioselectivity of SNAr is determined by the stability of the intermediate Meisenheimer complex. The nucleophile will preferentially attack the position that allows for the most effective delocalization of the negative charge.[6] | - Analyze electronic effects: The nitro group is a powerful electron-withdrawing group and will stabilize a negative charge at the ortho and para positions. Substitution is often favored at the position para to the nitro group.[6] - Consider steric hindrance: Bulky substituents near a potential reaction site can hinder the approach of the nucleophile. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so difficult and why does it primarily yield the 3-nitro isomer?
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack.[1][2] Under the strongly acidic conditions of nitration, the nitrogen atom is protonated, further deactivating the ring. Attack at the 3-position (meta) is favored because the resulting cationic intermediate avoids placing the positive charge on the already electron-deficient nitrogen atom, which would be highly destabilizing.[3][7]
Q2: How can I achieve nitration at the 4-position of a pyridine ring?
A common strategy is to first synthesize the corresponding pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position. After nitration to form the 4-nitropyridine-N-oxide, the N-oxide can be removed by deoxygenation, for example, with phosphorus trichloride, to yield the 4-nitropyridine.[4][8]
Q3: What factors control the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of substituted nitropyridines?
The primary factor is the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.[6] A strong electron-withdrawing group, such as a nitro group, is required to activate the ring. The nucleophile will preferentially attack the position where the resulting negative charge can be most effectively delocalized by the electron-withdrawing groups, which is typically the ortho or para position relative to the nitro group.[6]
Q4: Are there milder alternatives to the harsh conditions of direct nitration?
Yes, several alternative methods have been developed. For instance, nitration can be achieved using nitric acid in trifluoroacetic anhydride, which can provide better yields for some substrates compared to traditional methods.[9][10] Another approach involves the reaction of pyridines with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine.[11][12]
Experimental Protocols
Synthesis of 3-Nitropyridine using Nitric Acid in Trifluoroacetic Anhydride
This method provides a relatively high-yielding procedure for the synthesis of 3-nitropyridines.[9]
Materials:
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Substituted Pyridine (10 mmol)
-
Nitric Acid (fuming, 10 mmol)
-
Trifluoroacetic Anhydride (TFAA, 10 mmol)
-
Sodium metabisulfite solution (2.0 g in 15 ml of water)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Concentrated NaOH solution
Procedure:
-
In a flask, cool a mixture of nitric acid (10 mmol) and trifluoroacetic anhydride (10 mmol) in an ice bath.
-
Stir the mixture for 15 minutes.
-
Slowly add the substituted pyridine (10 mmol) dropwise to the cooled mixture.
-
Stir the reaction mixture for 6 hours, allowing it to slowly warm to room temperature.
-
Carefully and slowly add the sodium metabisulfite solution to the reaction mixture under cooling to quench the reaction.
-
Stir the resulting mixture for 12 hours.
-
Adjust the pH to 6-7 with a concentrated NaOH solution under cooling.
-
Extract the product with chloroform.
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Dry the combined organic layers with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (hexane:ethyl acetate, 1:1).
Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide
This protocol details the nitration of pyridine-N-oxide to selectively obtain the 4-nitro derivative.[4][8]
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium carbonate solution
Procedure:
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ while stirring. Allow the mixture to reach 20 °C.
-
Reaction Setup: In a separate reaction flask equipped with a stirrer and an addition funnel, heat pyridine-N-oxide to 60 °C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 g of crushed ice.
-
Neutralization: Carefully add a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of foaming.
-
The product may precipitate and can be collected by filtration.
Data Summary
Regioselectivity in the Nitration of Mono-substituted Pyridines
| Substituent (R) | Position of R | Major Product(s) | Yield (%) | Reference |
| H | - | 3-Nitro | 83 | [10] |
| 2-CH₃ | 2 | 3-Nitro, 5-Nitro | 68 | [10] |
| 3-CH₃ | 3 | 5-Nitro | 62 | [10] |
| 4-CH₃ | 4 | 3-Nitro | 86 | [10] |
| 3-Cl | 3 | 5-Nitro | 76 | [10] |
Visualizations
Caption: General workflows for introducing a nitro group via EAS and further functionalization via SNAr.
Caption: Decision logic for selecting a synthetic route based on desired regioselectivity.
Caption: Simplified representation of the SNAr mechanism on a nitropyridine.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Nitrating Substituted Pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the nitration of substituted pyridines. The following information is designed to help overcome common challenges and optimize reaction conditions, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine and its derivatives so challenging?
The nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom in the ring. This deactivates the aromatic system towards electrophilic aromatic substitution (EAS). Furthermore, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction even more sluggish and requiring harsh conditions such as high temperatures.
Q2: What are the common side reactions and how can I minimize them?
A common side reaction is over-nitration, leading to the formation of dinitropyridine derivatives, especially when the pyridine ring is substituted with activating groups.[1] Other potential side reactions include oxidation of substituents on the pyridine ring. To minimize these, consider the following:
-
Temperature Control: Lowering the reaction temperature can help control the reaction rate and improve selectivity for mono-nitration.[1]
-
Stoichiometry: Use a controlled amount of the nitrating agent to avoid excess that can lead to multiple nitrations.
-
Milder Nitrating Agents: In some cases, using milder nitrating agents such as dinitrogen pentoxide (N₂O₅) or employing alternative strategies like the dearomatization-rearomatization approach can provide better control.[1]
Q3: How do substituents on the pyridine ring affect the nitration reaction?
Substituents play a crucial role in the regioselectivity and reactivity of pyridine nitration:
-
Electron-Donating Groups (EDGs) like amino (-NH₂) and alkyl (-CH₃) groups activate the ring, making nitration easier. However, they also increase the risk of over-nitration. These groups typically direct the incoming nitro group to the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) groups further deactivate the ring, making nitration more difficult and requiring more forcing conditions.
Q4: What is the role of pyridine N-oxide in nitration reactions?
The use of pyridine N-oxides is a common strategy to facilitate the nitration of the pyridine ring. The N-oxide group is activating and directs the nitration to the 4-position. Following the nitration, the N-oxide can be deoxygenated to yield the corresponding nitropyridine.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Nitrated Product
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh reaction conditions | The pyridine ring is highly deactivated. Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC-MS. Consider using a stronger nitrating agent or a higher concentration of acid. |
| Protonation of the pyridine nitrogen | Under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. While acidic conditions are often necessary, explore alternative methods like the dearomatization-rearomatization strategy which can proceed under milder conditions. |
| Decomposition of starting material or product | High temperatures can lead to decomposition. If increasing the temperature does not improve the yield, consider if the starting material or product is stable under the reaction conditions. It may be necessary to use a lower temperature for a longer reaction time. |
Problem 2: Excessive Over-Nitration (Formation of Di- or Tri-nitro Products)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | High temperatures increase the reaction rate and can lead to multiple nitrations. Maintain a lower, controlled temperature throughout the reaction, especially during the addition of the nitrating agent. For example, start the reaction at 0-10 °C.[2] |
| Excess of nitrating agent | Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations. Use a stoichiometric amount or a slight excess of the nitrating agent and add it dropwise to the reaction mixture. |
| Prolonged reaction time | Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the desired mono-nitrated product is maximized. |
Data Presentation: Reaction Conditions for Nitration of Substituted Pyridines
The following tables summarize various reaction conditions for the nitration of substituted pyridines, highlighting the impact of temperature and reagents on the reaction outcome.
Table 1: Nitration of Aminopyridines
| Substrate | Nitrating Agent/Conditions | Temperature | Product | Yield | Reference |
| 2-Amino-5-chloropyridine | Mixed acid | Not specified, but lower temperature favored purity | 2-Amino-5-chloro-3-nitropyridine | - | [3] |
| 3-Aminopyridine (as N,N'-di-(3-pyridyl)-urea) | HNO₃ / H₂SO₄ | 50-70 °C | N,N'-di-(2-nitro-3-pyridyl)-urea | >90% | [4] |
| 4-Aminopyridine | Fuming HNO₃ / conc. H₂SO₄ | 0-10 °C, then 90 °C | 4-Amino-3-nitropyridine | 70% | [2] |
Table 2: Nitration of Alkyl and Aryl-Substituted Pyridines
| Substrate | Nitrating Agent/Conditions | Temperature | Product | Yield | Reference |
| 2-Picoline | Not specified | 400 °C (methylation) | 2-Picoline | 70.1% (yield of picoline) | |
| 2-Arylated oxazino pyridines | TBN, TEMPO, Toluene, then HCl | 70 °C | meta-Nitropyridines | 70-87% |
Table 3: General Nitration Protocols
| Substrate | Nitrating Agent/Conditions | Temperature | Product | Yield | Reference |
| Substituted Pyridines | HNO₃ / Trifluoroacetic anhydride | 0-24 °C | 3-Nitropyridines | 10-83% | [5] |
| Chlorinated Pyridine | H₂SO₄ / HNO₃ | 110 °C | Nitrated chlorinated pyridine | - |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 4-Aminopyridine
This protocol describes the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.
Methodology:
-
Preparation: Dissolve 4-aminopyridine in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Addition of Nitrating Agent: While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid dropwise to the solution with constant stirring.
-
Initial Reaction: Continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Heating: Allow the reaction to warm to room temperature and then heat it to 90 °C for 3 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with ammonia to a pH of 7.
-
Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to obtain 4-amino-3-nitropyridine.[2]
Protocol 2: Nitration of N,N'-di-(3-pyridyl)-urea
This protocol outlines the nitration of a protected form of 3-aminopyridine.
Methodology:
-
Reaction Setup: In a stirred apparatus, combine N,N'-di-(3-pyridyl)-urea with 10% oleum.
-
Addition of Nitrating Acid: Add a nitrating acid mixture (e.g., 32% HNO₃ in 68% H₂SO₄) over 1.5 hours while maintaining the reaction temperature at 60 °C.
-
Reaction: Continue stirring at 60 °C for an additional 3 hours.
-
Work-up: Cool the mixture to room temperature and dilute with water. The product, N,N'-di-(2-nitro-3-pyridyl)-urea, can then be hydrolyzed to yield 2-nitro-3-aminopyridine.[4]
Visualizations
Caption: A generalized experimental workflow for the nitration of substituted pyridines.
Caption: A troubleshooting guide for addressing low or no yield in pyridine nitration.
References
- 1. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
n-Methyl-3-nitropyridin-2-amine long-term stability and storage conditions
This technical support center provides guidance on the long-term stability and storage of n-Methyl-3-nitropyridin-2-amine, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier information and general chemical stability principles.
| Parameter | Recommended Condition | Justification |
| Temperature | 2-8 °C (refrigerated) or Room Temperature | Refrigeration is often recommended to minimize degradation over long-term storage.[1] For shorter periods, storage at room temperature in a controlled environment is also suggested. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | An inert atmosphere is recommended to prevent oxidative degradation. |
| Light | Keep in a dark place | Protection from light is advised to prevent photolytic degradation. |
| Container | Tightly sealed container | A tightly sealed container prevents exposure to moisture and atmospheric oxygen. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoid contact with these substances to prevent vigorous and potentially hazardous reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: The shelf-life of this compound is not definitively established and can vary depending on the purity of the material and storage conditions. For long-term storage, it is recommended to store the compound at 2-8 °C under an inert atmosphere and protected from light.[1] It is best practice to re-analyze the material after prolonged storage to confirm its purity before use.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening, can be an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to assess the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with your experiment.
Q3: Is this compound sensitive to moisture?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/GC analysis | Degradation of the sample. Contamination from solvent or glassware. | 1. Confirm the identity of the main peak using a reference standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the use of high-purity solvents and clean glassware. |
| Poor solubility of the compound | The compound may have degraded to less soluble impurities. The incorrect solvent is being used. | 1. Verify the purity of the compound. 2. Test solubility in a small scale with a range of common laboratory solvents. |
| Inconsistent experimental results | The purity of the this compound may have changed between experiments due to improper storage or handling. | 1. Always use a freshly opened or recently qualified batch of the compound. 2. Store the compound under the recommended conditions (2-8 °C, inert atmosphere, dark).[1] 3. Re-qualify the purity of the material if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][3]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Dissolve the exposed sample in the initial solvent and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2) and compare the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Nitropyridine Substrates
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the inclusion of nitropyridine substrates introduces a unique set of challenges that can often lead to diminished yields, complex side reactions, and catalyst deactivation. This technical support center provides a comprehensive guide to troubleshooting these common issues, presented in a clear question-and-answer format, to facilitate successful outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a nitropyridine substrate is resulting in low to no yield. What are the primary causes?
Low yields in Suzuki couplings involving nitropyridine substrates can stem from several factors, often acting in concert. The primary culprits include:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst. This is particularly pronounced with 2-halopyridines where the nitrogen is in close proximity to the reaction center.
-
Substrate Reactivity: While the electron-withdrawing nitro group activates the halopyridine towards oxidative addition (a key step in the catalytic cycle), it also makes the pyridine ring highly electron-deficient. This can impact other steps in the catalytic cycle.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. The most common of these are protodeboronation and homocoupling.
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for success with these challenging substrates. Suboptimal conditions can lead to reaction failure.
Q2: I suspect catalyst poisoning is the main issue. How can I mitigate this?
Catalyst poisoning by the pyridine nitrogen is a frequent obstacle. Here are several strategies to overcome this:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands is crucial. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing strong coordination with the pyridine nitrogen, and promote the desired catalytic cycle.
-
Use of Pre-catalysts: Modern palladium pre-catalysts, like the Buchwald G3 and G4 pre-catalysts, are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation.
-
Increased Catalyst Loading: While not always ideal from a cost perspective, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.
Q3: What are the most common side reactions with nitropyridine substrates and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a hydrogen atom. It is often promoted by the presence of water and a strong base.
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents.
-
Employ boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.
-
Choose a weaker base if the reaction still proceeds efficiently.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture.
-
Mitigation Strategies:
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a high-quality palladium(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.
-
-
Q4: Can the nitro group itself cause side reactions?
While the nitro group is generally a spectator in Suzuki couplings, under certain conditions, it can participate in undesired reactions. In some instances, particularly with highly reactive catalyst systems or at elevated temperatures, denitration (loss of the nitro group) can occur, though this is less common than other side reactions. More significantly, the strong electron-withdrawing nature of the nitro group can influence the overall reactivity and stability of the intermediates in the catalytic cycle.
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical for a successful Suzuki coupling with nitropyridine substrates. The following tables provide a summary of how different components can affect the reaction outcome.
Table 1: Effect of Palladium Catalyst/Ligand System on Yield
| Catalyst Precursor | Ligand | Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 2-Chloro-5-nitropyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| Pd₂(dba)₃ | SPhos | 2-Chloro-5-nitropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 75 |
| XPhos Pd G3 | None | 2-Chloro-3-nitropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 85 |
| Pd(PPh₃)₄ | None | 3-Bromo-5-nitropyridine | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 60 |
Table 2: Influence of Base and Solvent on Yield for the Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid
| Base | Solvent | Temp (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 25 |
| Cs₂CO₃ | Dioxane | 100 | 80 |
| K₃PO₄ | Dioxane | 100 | 88 |
| Na₂CO₃ | DMF | 110 | 65 |
| KOtBu | THF | 65 | 45 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of a Halonitropyridine
This protocol provides a starting point for the optimization of the Suzuki coupling of a halonitropyridine with an arylboronic acid.
Materials:
-
Halonitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halonitropyridine, arylboronic acid, and base.
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
strategies to avoid over-nitration in pyridine ring synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the nitration of pyridine rings, with a specific focus on strategies to prevent over-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine challenging and often results in low yields?
Pyridine is significantly less reactive towards electrophilic aromatic substitution, such as nitration, compared to benzene.[1][2] This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring.[1][2] Consequently, forcing conditions like high temperatures and strong acids (e.g., fuming nitric acid) are necessary, which can lead to low yields and the formation of unwanted side products.[1] The nitrogen atom's protonation in the acidic medium forms the pyridinium cation, which further deactivates the ring.[3] The primary product of direct nitration is typically 3-nitropyridine, as the positions ortho (2- and 6-) and para (4-) to the nitrogen are the most deactivated.[1][2][4]
Q2: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?
Over-nitration is a common problem, especially with substituted pyridines that are more activated than pyridine itself. To promote mono-nitration and minimize the formation of dinitrated products, consider the following strategies:[1]
-
Control Reaction Temperature: Lowering the reaction temperature is crucial for reducing the rate of the second nitration. Maintain a consistent, low temperature (e.g., using an ice bath) throughout the addition of the nitrating agent.[1]
-
Adjust Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Quench the reaction as soon as the formation of the desired mono-nitrated product is maximized, before significant dinitration occurs.[1]
Q3: Are there alternative methods to direct nitration that offer better control and regioselectivity?
Yes, several alternative strategies can provide better yields and selectivity while avoiding harsh conditions.
-
Nitration of Pyridine-N-oxide: Pyridine can be converted to pyridine-N-oxide, which activates the ring for electrophilic substitution, particularly at the 4-position. The N-oxide can then be deoxygenated to yield the nitropyridine. This method can significantly improve yields.[5]
-
Dearomatization-Rearomatization Strategy: A modern approach involves a dearomatization-rearomatization sequence for highly regioselective meta-nitration under mild, catalyst-free conditions.[6][7] This method is suitable for late-stage functionalization of complex molecules containing a pyridine ring.[6]
-
Using Alternative Nitrating Agents: Milder nitrating agents can be employed. For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, followed by treatment with aqueous NaHSO₃, can yield 3-nitropyridine in good yields.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reaction conditions are too mild for the deactivated pyridine ring. | Increase reaction temperature or use stronger nitrating agents (e.g., fuming H₂SO₄/HNO₃).[1][8] Consider activating the ring by converting pyridine to pyridine-N-oxide first.[5] |
| Formation of Dinitro and other Poly-nitro products | Reaction temperature is too high. Excess nitrating agent was used. Reaction was left for too long. | Lower the reaction temperature.[1] Use a stoichiometric or slight excess of the nitrating agent.[1] Add the nitrating agent slowly and monitor the reaction closely with TLC/GC-MS to determine the optimal endpoint.[1] |
| Poor Regioselectivity (mixture of isomers) | The directing effects of existing substituents are not strong enough under harsh conditions. | For meta-nitration, consider the dearomatization-rearomatization strategy which offers excellent regiocontrol.[6][7] For para-nitration, the pyridine-N-oxide route is generally preferred.[5] |
| Reaction is Uncontrolled or Exothermic | The rate of addition of the nitrating agent is too fast. Inadequate cooling of the reaction mixture. | Add the nitrating agent dropwise using an addition funnel.[1] Ensure the reaction vessel is properly submerged in a cooling bath (e.g., ice/salt or dry ice/acetone).[1] |
| Product Degradation or Ring Oxidation | Reaction conditions are too harsh (excessively high temperature or overly aggressive nitrating agents). | Use the mildest conditions possible that still afford a reasonable reaction rate. Explore alternative, less aggressive nitrating agents like nitronium tetrafluoroborate or N₂O₅.[3][5] |
Experimental Protocols
Protocol 1: Controlled Direct Nitration of Pyridine
This protocol details a general method for the direct nitration of pyridine while minimizing over-nitration.
Methodology:
-
Cooling: In a flask equipped with a stirrer and an addition funnel, cool the pyridine substrate to 0°C using an ice bath.[1]
-
Nitrating Mixture: Separately prepare the nitrating mixture (e.g., concentrated HNO₃ in concentrated H₂SO₄) and cool it to 0°C.
-
Slow Addition: Add the cooled nitrating mixture to the pyridine solution dropwise via the addition funnel. Maintain a slow, steady rate to prevent localized heating.[1]
-
Temperature Control: Carefully monitor the internal reaction temperature, ensuring it remains controlled throughout the addition.[1]
-
Reaction Monitoring: After addition is complete, allow the reaction to stir at the controlled temperature. Monitor its progress by periodically taking aliquots and analyzing them by TLC or GC-MS.[1]
-
Quenching: Once the desired conversion to the mono-nitrated product is achieved, carefully quench the reaction by pouring it slowly onto crushed ice.[1]
-
Work-up and Purification: Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until a pH of 7-8 is reached.[1] The product may precipitate and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent. Purify the crude product via column chromatography or recrystallization.[1]
Protocol 2: Nitration via Pyridine-N-oxide
This protocol is for nitrating pyridine at the 4-position, which is difficult to achieve directly.
Methodology:
-
N-Oxide Formation: Synthesize pyridine-N-oxide from pyridine using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).
-
Reaction Setup: In a three-neck flask, gently heat the pyridine-N-oxide to approximately 60°C.[1]
-
Addition of Nitrating Agent: Prepare a nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄). Add this mixture dropwise to the heated pyridine-N-oxide over 30 minutes.[1]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for several hours (e.g., 3 hours).[1]
-
Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to precipitate the 4-nitropyridine-N-oxide.[1]
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide can be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield 4-nitropyridine.
Visualized Workflows and Relationships
Caption: Decision workflow for selecting a pyridine nitration strategy.
Caption: Experimental workflow for controlled direct nitration.
Caption: Factors influencing over-nitration and control strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
challenges and solutions for the reduction of 3-nitropyridine compounds
Technical Support Center: Reduction of 3-Nitropyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of 3-nitropyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my reduction of 3-nitropyridine resulting in a low yield or failing to proceed?
A1: Several factors can contribute to low conversion rates. Common issues include:
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Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned by impurities (like sulfur compounds), or insufficiently activated.
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Poor Solubility: The 3-nitropyridine substrate may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst and reducing agent.
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Inadequate Reducing Agent: The amount of reducing agent (e.g., hydrogen pressure, moles of transfer agent) may be insufficient for complete conversion.
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Sub-optimal Conditions: The reaction temperature may be too low, or the reaction time may be too short. Catalytic hydrogenations, for example, can be sensitive to both temperature and pressure.[1]
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
A2: The reduction of a nitro group is a stepwise process that can be halted at intermediate stages or lead to condensation byproducts.[2] Potential side products include:
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Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave nitroso (R-NO) and hydroxylamine (R-NHOH) species in the reaction mixture.[2][3]
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Azo and Azoxy Compounds: These are formed through the condensation of the nitroso and hydroxylamine intermediates (e.g., 2 RNHOH → R–N=N(–O)–R + H₂O).[2][4] This is particularly common when using reagents like LiAlH₄ with aromatic nitro compounds.[4]
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Products of Dehalogenation: If your substrate contains halogen substituents (Cl, Br, I), aggressive reduction conditions, particularly with Pd/C, can lead to their removal.[4]
Q3: How can I selectively reduce the 3-nitro group without affecting other reducible functional groups on my molecule?
A3: Chemoselectivity is a primary challenge. The choice of reducing system is critical:
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For Halogenated Pyridines: Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[4] Metal-in-acid reductions, such as with iron (Fe) or tin(II) chloride (SnCl₂), are also generally compatible with aryl halides.[4]
-
For Molecules with Aldehydes or Ketones: Mild reducing systems like Fe/acetic acid or SnCl₂ are typically selective for the nitro group over carbonyls.[4][5]
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For Pyridine N-Oxides: The selective reduction of a nitro group in the presence of an N-oxide can be challenging. Catalytic hydrogenation with Pd/C under carefully controlled, mild conditions can sometimes achieve this transformation effectively.[6]
Q4: Is it possible to stop the reduction at the 3-hydroxylaminopyridine stage?
A4: Yes, partial reduction to the hydroxylamine is achievable using milder reducing agents and controlled conditions. A classic and effective method is the use of zinc dust with ammonium chloride (Zn/NH₄Cl) in a solvent like ethanol or water.[2][7] This system provides a neutral and mild reducing environment that prevents over-reduction to the amine.[2]
Q5: What are the best practices for purifying the final 3-aminopyridine product?
A5: 3-aminopyridine is a basic compound, which influences its purification.
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Workup: After the reaction, adjusting the pH to be basic (e.g., pH 9-10 with NaOH) is often necessary to ensure the product is in its free amine form for extraction into an organic solvent like ethyl acetate or ether.[8]
-
Extraction: Due to potential water solubility, continuous liquid-liquid extraction may be required for quantitative recovery.[9]
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Recrystallization: A common technique for purification involves dissolving the crude product in a suitable solvent mixture, such as benzene and ligroin, and allowing it to crystallize upon cooling.[9] Decolorizing with activated carbon can be used to remove colored impurities.[8]
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Handling: Note that 3-aminopyridine can be hygroscopic, so it is best to handle and dry it under vacuum or in a desiccator.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Table 1: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Slow Conversion | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or transfer agent. 3. Poor substrate solubility. 4. Reaction temperature is too low. | 1. Use fresh catalyst from a reputable source. Ensure starting material is free of catalyst poisons (e.g., sulfur). 2. Increase H₂ pressure or add more transfer hydrogenation reagent (e.g., hydrazine, formic acid). 3. Add a co-solvent to improve solubility (e.g., adding ethanol or acetic acid to a less polar solvent).[1] 4. Gently warm the reaction mixture, monitoring by TLC to avoid byproduct formation. |
| Low Yield of Desired Amine | 1. Incomplete reaction. 2. Over-reduction to other products. 3. Formation of condensation byproducts (azo/azoxy). 4. Product loss during workup. | 1. Increase reaction time or temperature. Confirm completion with TLC analysis. 2. Reduce reaction time or use a milder reducing agent (e.g., switch from H₂/Pd-C to Fe/AcOH). 3. Use milder conditions or a different reducing system; acidic conditions (Fe/HCl) often suppress these side reactions.[2] 4. Check the aqueous layer for your product, as aminopyridines can have some water solubility.[10] Perform multiple extractions or use a continuous extractor.[9] |
| Unwanted Dehalogenation | 1. Use of a highly active catalyst like Pd/C. | 1. Switch to a less aggressive catalyst such as Raney Nickel for catalytic hydrogenations.[4] 2. Alternatively, use non-catalytic methods like SnCl₂, Fe/HCl, or Zn/AcOH.[4] |
| Crude Product is Dark/Colored | 1. Formation of colored byproducts (e.g., azo compounds). 2. Air oxidation of the amine product or intermediates. | 1. Treat the crude product solution with activated carbon (Norit) before filtration and crystallization.[9] 2. Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) if the product is known to be air-sensitive. |
Diagram 1: Troubleshooting Logic Tree
References
- 1. reddit.com [reddit.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scaling Up n-Methyl-3-nitropyridin-2-amine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of n-Methyl-3-nitropyridin-2-amine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar aminopyridines.[1] Researchers should perform initial small-scale trials to optimize conditions before proceeding to larger scales.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Materials:
-
2-(methylamino)pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Concentrated Ammonium Hydroxide
-
Deionized Water
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Ice
Procedure:
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Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
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Reaction Setup: Charge a clean, dry reactor with concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.
-
Addition of Starting Material: Slowly add 2-(methylamino)pyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 20°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 35-40°C. The temperature should be carefully monitored to prevent it from exceeding 40°C.
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Reaction Completion: Stir the reaction mixture at 50°C for approximately 30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).
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Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with concentrated ammonium hydroxide until a precipitate forms.
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Isolation and Purification: Filter the precipitate and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[1]
Data Presentation
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 | A slight excess of nitric acid is used. |
| Reaction Temperature | 0°C to 50°C | Careful temperature control is critical.[1] |
| Reaction Time | 2-4 hours | Monitor for completion. |
| Expected Yield | 30-40% | Yields can vary based on scale and conditions.[1] |
| Purity (recrystallized) | >97% | Purity can be assessed by HPLC and NMR. |
Table 2: Safety and Handling of Key Reagents
| Reagent | Key Hazards | Recommended PPE |
| 2-(methylamino)pyridine | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][3] | Chemical-resistant gloves, safety goggles, lab coat, respirator. |
| Fuming Nitric Acid | Oxidizer, causes severe skin burns and eye damage, toxic if inhaled. | Acid-resistant gloves, chemical splash goggles, face shield, lab coat, respirator with acid gas cartridge. |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Acid-resistant gloves, chemical splash goggles, face shield, lab coat. |
Troubleshooting Guide & FAQs
Caption: Troubleshooting workflow for this compound synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
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Inadequate Temperature Control: The nitration of aminopyridines is highly exothermic. If the temperature rises uncontrollably during the addition of the nitrating mixture, it can lead to side reactions and degradation of the starting material and product. Ensure your cooling system is efficient, especially during scale-up.[1]
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Poor Quality of Reagents: The concentration and purity of sulfuric acid and nitric acid are crucial. Use fresh, high-quality reagents. The presence of water can affect the nitrating species' activity.
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Incomplete Reaction or Product Degradation: Monitor the reaction progress using techniques like TLC or HPLC. Stopping the reaction too early will result in a low yield, while extended reaction times at elevated temperatures can lead to product degradation.
Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are these and how can I avoid them?
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Over-nitration: The presence of an activating methylamino group can make the pyridine ring susceptible to further nitration, leading to dinitro- products. To minimize this, use a minimal excess of the nitrating agent and add it slowly and at a low temperature.[4]
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Formation of Isomers: While the 3-nitro isomer is the expected major product due to the directing effect of the amino group, small amounts of other isomers may form. Purification by recrystallization is usually effective in separating these.
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N-Nitroso or N-Nitro Compounds: It is possible to form N-nitroso or N-nitro derivatives at the exocyclic nitrogen. These are often unstable and can be byproducts. Careful control of reaction conditions and appropriate work-up procedures are necessary.
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Unreacted Starting Material: If the reaction is incomplete, you will see the starting material on your TLC. Ensure sufficient reaction time and appropriate temperature.
Q3: During scale-up, I'm facing challenges with the work-up. What should I consider?
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Exothermic Neutralization: The neutralization of the large volume of concentrated acid is highly exothermic. This step must be performed slowly and with efficient cooling to prevent boiling and potential loss of product. Pouring the reaction mixture onto a large amount of ice is a standard and effective method.
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Product Precipitation: Ensure that the pH is adjusted correctly to fully precipitate the product. The product may initially oil out before solidifying. Seeding with a small crystal of pure product can sometimes aid crystallization.
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Filtration and Washing: On a larger scale, filtration can be slower. Ensure your filtration setup is appropriately sized. Thorough washing of the filter cake with cold water is essential to remove inorganic salts.
Q4: What are the key safety considerations when scaling up this synthesis?
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Handling of Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[2][3] Work in a well-ventilated fume hood.
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Exothermic Reactions: Both the nitration and the subsequent neutralization are highly exothermic. Ensure the reactor is equipped with adequate cooling and a temperature probe for careful monitoring. Plan for emergency cooling in case of a thermal runaway.
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Potential for Runaway Reactions: The nitration of organic compounds carries an inherent risk of a runaway reaction. It is crucial to maintain strict control over the rate of addition of the nitrating agent and the reaction temperature.[5]
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Waste Disposal: The acidic and basic aqueous waste generated must be neutralized and disposed of according to institutional and local regulations.
References
Technical Support Center: Purification of n-Methyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of n-Methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities depend on the synthetic route employed.
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From 2-chloro-3-nitropyridine and methylamine: The primary impurities are typically unreacted starting materials, namely 2-chloro-3-nitropyridine , and potentially an over-methylated byproduct, the 2-(dimethylamino)-3-nitropyridinium salt .
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From nitration of 2-(methylamino)pyridine: This route can lead to the formation of positional isomers , where the nitro group is located at a different position on the pyridine ring.
Q2: My crude this compound is a dark oil, but the pure compound should be a solid. What should I do?
A2: Oiling out during purification is a common issue. This can be caused by the presence of impurities that depress the melting point or by the choice of an inappropriate solvent for crystallization. It is recommended to first attempt to purify a small sample by column chromatography to isolate the pure compound and use it to seed subsequent recrystallization attempts.
Q3: I am struggling to remove a closely related impurity that co-elutes with my product during column chromatography. What can I do?
A3: If you are using a standard silica gel column, consider switching to a more specialized stationary phase. For amine compounds like this compound, basic alumina or amine-functionalized silica can offer different selectivity and improve separation. Alternatively, you can try adding a small amount of a basic modifier, such as triethylamine (0.1-1%) , to your mobile phase to reduce tailing and potentially improve the resolution of closely eluting compounds.
Q4: What are the recommended storage conditions for purified this compound?
A4: For long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend storage at 2-8 °C.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Problem 1: The compound does not crystallize upon cooling.
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Potential Cause: The solution is not saturated, or the concentration of the compound is too low.
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Solution:
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Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
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Add a seed crystal of pure this compound.
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Slowly evaporate some of the solvent to increase the concentration.
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Place the solution in a colder environment (e.g., an ice bath or freezer).
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Problem 2: The product "oils out" instead of forming crystals.
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Potential Cause: The chosen solvent is too nonpolar, or the cooling process is too rapid. Impurities may also be preventing crystallization.
-
Solution:
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Add a small amount of a more polar co-solvent to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the original hot solvent and allow it to cool slowly.
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Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before moving it to a colder environment.
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If the issue persists, purify a small amount by column chromatography to obtain pure seed crystals.
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Problem 3: The resulting crystals are colored, but the pure compound is expected to be a light-colored solid.
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Potential Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
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Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious as charcoal can also adsorb some of the desired product.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Problem 1: The compound streaks or tails on the silica gel column.
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Potential Cause: The basic amine functionality of this compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution:
-
Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, into the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use a different stationary phase: Employ a less acidic stationary phase like basic alumina or an amine-functionalized silica gel column. These are specifically designed for the purification of basic compounds.
-
Problem 2: Poor separation between the product and a non-polar impurity (e.g., 2-chloro-3-nitropyridine).
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Potential Cause: The mobile phase is too polar, causing both compounds to elute quickly without sufficient interaction with the stationary phase.
-
Solution:
-
Start with a less polar mobile phase (e.g., a higher ratio of hexane or petroleum ether to ethyl acetate).
-
Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity to elute the more polar product after the non-polar impurity has been washed off the column.
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Problem 3: The product does not elute from the column.
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Potential Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
Experimental Protocols
Recrystallization from Ethanol
This protocol is suitable for purifying this compound when the primary impurities are non-polar.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol. Add the ethanol portion-wise while heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 5-10 minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography on Silica Gel
This protocol is designed to separate this compound from less polar impurities like unreacted 2-chloro-3-nitropyridine.
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Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine).
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Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica gel to the top of the column.
-
Elution:
-
Begin eluting the column with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine) to first elute any non-polar impurities.
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Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate with 0.5% triethylamine) to elute the desired this compound.
-
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (example) | Final Purity (example) | Yield (example) | Key Impurities Removed |
| Recrystallization (Ethanol) | 95% | >98% | 70-85% | Less polar starting materials (e.g., 2-chloro-3-nitropyridine) |
| Column Chromatography | 90% | >99% | 60-80% | Both less polar and some more polar byproducts |
Note: The values presented in this table are illustrative examples based on typical outcomes for similar compounds and may vary depending on the specific reaction conditions and the nature and amount of impurities present.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of n-Methyl-3-nitropyridin-2-amine and 2-amino-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | n-Methyl-3-nitropyridin-2-amine | 2-amino-3-nitropyridine |
| Molecular Formula | C₆H₇N₃O₂ | C₅H₅N₃O₂ |
| Molecular Weight | 153.14 g/mol | 139.11 g/mol [1] |
| Appearance | - | Yellow crystalline solid[1] |
| Melting Point | - | 162-166 °C[1] |
| Boiling Point | - | 335.5 °C[1] |
| Solubility | - | Soluble in water, ethanol, and chloroform[1] |
| pKa (of conjugate acid) | Not available | pKa of 2-aminopyridine is 6.86[2][3][4]. The nitro group is expected to lower this value. |
Comparative Reactivity Analysis
The reactivity of these two molecules is primarily dictated by the interplay of electronic and steric effects. The key points of comparison are the nucleophilicity of the exocyclic amino group and the susceptibility of the pyridine ring to nucleophilic attack.
Nucleophilicity of the Amino Group
The reactivity of the amino group is a critical factor in many synthetic transformations, such as acylation and alkylation.
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Electronic Effects: In this compound, the methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby increasing its basicity and potentially its nucleophilicity compared to the primary amino group of 2-amino-3-nitropyridine. However, the strong electron-withdrawing effect of the nitro group in the ortho position significantly reduces the basicity of the amino group in both molecules compared to 2-aminopyridine (pKa of conjugate acid = 6.86)[2][3][4].
-
Steric Effects: The presence of the methyl group on the nitrogen in this compound introduces significant steric hindrance. This bulkiness can impede the approach of electrophiles to the nitrogen atom, leading to a lower reaction rate for reactions such as acylation and alkylation compared to the unhindered primary amino group of 2-amino-3-nitropyridine[5]. This steric effect is often the dominant factor in determining the reactivity of N-methylated amines.
Inference: While the methyl group in this compound is electronically activating, the steric hindrance it creates is likely to make its amino group less reactive towards most electrophiles compared to the primary amino group of 2-amino-3-nitropyridine.
Reactivity of the Pyridine Ring
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro group, makes both compounds susceptible to nucleophilic aromatic substitution (SNAr). The primary amine and N-methylamine substituents, being electron-donating, will have a deactivating effect on this type of reaction. The difference in their electron-donating ability is likely to be small and may not lead to a significant difference in the reactivity of the pyridine ring towards nucleophiles.
Spectroscopic Data Comparison
A comparison of the ¹H NMR spectral data can provide insights into the electronic environment of the protons in each molecule.
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) | NH/NH₂ (ppm) | CH₃ (ppm) | Solvent |
| This compound | ~8.3 | ~6.7 | ~8.4 | ~8.1 (NH) | ~3.2 | DMSO-d₆ |
| 2-amino-3-nitropyridine | ~8.4 | ~6.7 | ~8.3 | ~7.9 (NH₂) | - | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on experimental conditions. The data for this compound is sourced from commercially available spectra, and for 2-amino-3-nitropyridine from published literature[6].
The similarity in the chemical shifts of the ring protons suggests that the electronic effect of the methyl group on the overall electron density of the pyridine ring is not substantial.
Experimental Protocols: Proposed Comparative Acylation Study
To obtain direct quantitative data on the relative reactivity of the amino groups, a standardized acylation reaction can be performed. The following protocol outlines a method for comparing the rate of acetylation of this compound and 2-amino-3-nitropyridine with acetic anhydride.
Objective: To determine the relative rate of N-acetylation of this compound and 2-amino-3-nitropyridine.
Materials:
-
This compound
-
2-amino-3-nitropyridine
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Acetic anhydride
-
Pyridine (as a base catalyst)
-
Acetonitrile (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-amino-3-nitropyridine in 10 mL of acetonitrile.
-
Internal Standard: Add a known amount of the internal standard to each flask.
-
Initiation: To each flask, add 1.1 equivalents of acetic anhydride followed by 0.1 equivalents of pyridine. Start a timer immediately.
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Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a dilute aqueous sodium bicarbonate solution.
-
Extraction: Extract the quenched aliquot with 1 mL of an organic solvent such as ethyl acetate.
-
Analysis: Analyze the organic extract by ¹H NMR or GC-MS to determine the ratio of the starting material to the acetylated product by comparing the integration of characteristic peaks relative to the internal standard.
-
Data Analysis: Plot the percentage conversion of the starting material versus time for both reactions to compare their rates.
Relevance in Drug Development Signaling Pathways
Aminopyridine derivatives are prevalent in drug discovery, often targeting kinases and other enzymes. The differential reactivity of the amino group can influence the ease of synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, the amino group can serve as a key hydrogen bond donor or as a handle for further functionalization.
Conclusion
Based on fundamental principles of organic chemistry, it is predicted that 2-amino-3-nitropyridine will be more reactive towards electrophiles at the amino group than this compound . This is primarily attributed to the significant steric hindrance imposed by the N-methyl group in the latter, which likely outweighs its electron-donating inductive effect. The reactivity of the pyridine ring in both compounds towards nucleophilic aromatic substitution is expected to be comparable.
This guide provides a framework for understanding the relative reactivity of these two important synthetic intermediates. However, direct experimental investigation, as outlined in the proposed protocol, is essential to quantify these differences and to enable the rational design of synthetic routes for the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR [m.chemicalbook.com]
A Comparative Study of Nitropyridine Isomers as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. The position of the nitro group on the pyridine ring significantly influences its chemical reactivity, making each isomer a unique building block in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes their performance in key chemical transformations, supported by experimental data, and provides detailed experimental protocols.
Introduction to Nitropyridine Isomers
Nitropyridines are valuable intermediates in organic synthesis. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, activates the molecule for various chemical transformations. The three common isomers, 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, exhibit distinct reactivity profiles largely dictated by the position of the nitro group relative to the ring nitrogen. This guide focuses on three critical reactions for synthetic chemists: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The reactivity of halonitropyridines in SNAr reactions is highly dependent on the position of the nitro group and the halogen. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is paramount. This stabilization is most effective when the nitro group is ortho or para to the leaving group.
Comparative Reactivity Data
The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine. This data provides a quantitative measure of their relative reactivity in SNAr reactions.
| Substrate | Position of Chlorine | Position of Nitro Group | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data compiled from various sources. Reaction conditions should be considered for direct comparison.
From the data, it is evident that a nitro group at the 3-position significantly activates halogens at the 2- and 4-positions for nucleophilic displacement. 4-Chloro-3-nitropyridine exhibits the highest reactivity due to the powerful electron-withdrawing effect of the nitro group at the para position to the leaving group, which effectively stabilizes the Meisenheimer intermediate.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of a chloronitropyridine with an amine nucleophile.
Materials:
-
Chloronitropyridine isomer
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., ethanol, DMSO, acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, if necessary)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the chloronitropyridine isomer (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine salt, add a base (1.5 - 2.5 eq) to liberate the free amine.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., salt by-product) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure substituted nitropyridine.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. This reaction is crucial for the synthesis of many biologically active compounds. Various reducing agents can be employed, with catalytic hydrogenation being one of the most common and clean methods.
Comparative Performance in Reduction
| Nitropyridine Isomer | Reducing Agent | Solvent | Product | Reported Yield (%) |
| 2-Nitropyridine | H₂, Pd/C | Ethanol | 2-Aminopyridine | ~95 |
| 3-Nitropyridine | SnCl₂·2H₂O | Ethanol | 3-Aminopyridine | >90 |
| 4-Nitropyridine | Fe, Acetic Acid | Water/Ethanol | 4-Aminopyridine | ~85-95 |
Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol outlines a general method for the reduction of a nitropyridine to an aminopyridine using catalytic hydrogenation.
Materials:
-
Nitropyridine isomer
-
Palladium on carbon (5-10% Pd/C)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction vessel (e.g., Parr shaker bottle or round-bottom flask)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve the nitropyridine isomer in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude aminopyridine.
-
If necessary, purify the product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is widely used in the synthesis of biaryl compounds. The reactivity of halonitropyridines in Suzuki-Miyaura coupling is influenced by the position of both the halogen and the nitro group. The electron-withdrawing nitro group can facilitate the oxidative addition step of the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
Direct comparative studies on the Suzuki-Miyaura coupling of the three isomeric halonitropyridines under identical conditions are not extensively documented. However, the success of the coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The general trend is that the oxidative addition of palladium to the C-X bond is more facile for iodo and bromo derivatives and for positions activated by the ring nitrogen and the nitro group (positions 2 and 4).
| Halonitropyridine Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reported Yield (%) |
| 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-nitropyridine | ~70-80 |
| 2-Bromo-3-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 2-(4-Methoxyphenyl)-3-nitropyridine | ~85 |
| 4-Chloro-3-nitropyridine | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Phenyl-3-nitropyridine | ~90 |
Yields are representative and highly dependent on the specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a halonitropyridine with a boronic acid.
Materials:
-
Halonitropyridine isomer (e.g., chloro- or bromo-nitropyridine)
-
Boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the halonitropyridine isomer (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice of nitropyridine isomer is a critical decision in synthetic planning. For nucleophilic aromatic substitution, isomers with the nitro group positioned to activate a leaving group at the 2- or 4-position, such as 4-chloro-3-nitropyridine, offer the highest reactivity. All three isomers can be efficiently reduced to their corresponding aminopyridines, which are versatile building blocks for further functionalization. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen and its position relative to the activating groups. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic use of nitropyridine isomers as valuable synthetic intermediates.
Validating the Structure of n-Methyl-3-nitropyridin-2-amine Derivatives by 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For N-aryl and N-alkyl substituted nitropyridines, a class of compounds with significant potential in medicinal chemistry, precise structural confirmation is critical to understanding their activity and developing new therapeutic agents. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, 2D NMR techniques are indispensable for definitive structure validation, especially when differentiating between isomers.
This guide provides a comparative overview of 2D NMR methods for the structural validation of n-Methyl-3-nitropyridin-2-amine and its isomer, n-Methyl-5-nitropyridin-2-amine. We present a detailed analysis of how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to unequivocally assign proton and carbon signals and confirm the connectivity within these molecules.
Comparison of 2D NMR Techniques for Structural Elucidation
The strategic application of various 2D NMR experiments provides a comprehensive picture of the molecular structure. Each technique offers unique insights into the connectivity of atoms.
| 2D NMR Technique | Information Provided | Application in Validating this compound Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically through 2-3 bonds).[1] | Identifies neighboring protons on the pyridine ring, confirming their relative positions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons (¹JCH).[1] | Unambiguously assigns carbon signals based on the known proton assignments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (²JCH, ³JCH).[1] | Crucial for identifying the position of substituents (e.g., the nitro group and the methylamino group) by observing correlations from protons to quaternary carbons and across heteroatoms. |
Structural Validation of this compound
To illustrate the power of 2D NMR, we present the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.1 (d) | 28.9 |
| H-4 | 8.2 (dd) | 135.5 |
| H-5 | 6.7 (t) | 115.8 |
| H-6 | 8.0 (dd) | 152.1 |
| C-2 | - | 158.5 |
| C-3 | - | 130.7 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| N-CH₃ | NH | C(N-CH₃) | C-2 |
| H-4 | H-5 | C-4 | C-2, C-6 |
| H-5 | H-4, H-6 | C-5 | C-3, C-4 |
| H-6 | H-5 | C-6 | C-2, C-4 |
These correlations definitively establish the substitution pattern. For instance, the HMBC correlation from the N-methyl protons to C-2 confirms the attachment of the methylamino group at this position. The correlations of the aromatic protons then elucidate the relative positions of the nitro group and the remaining protons.
Differentiating Isomers: this compound vs. n-Methyl-5-nitropyridin-2-amine
A common challenge in the synthesis of substituted pyridines is the potential for isomer formation. 2D NMR is a powerful tool to distinguish between these isomers. As a comparative example, the chemical shifts for n-Methyl-5-nitropyridin-2-amine are presented below.
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for n-Methyl-5-nitropyridin-2-amine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.0 (d) | 28.7 |
| H-3 | 8.0 (dd) | 131.1 |
| H-4 | 6.5 (d) | 107.8 |
| H-6 | 8.8 (d) | 147.2 |
| C-2 | - | 162.1 |
| C-5 | - | 137.5 |
The distinct chemical shifts and, more importantly, the different coupling patterns and HMBC correlations would allow for the unambiguous differentiation between the 3-nitro and 5-nitro isomers. For example, in the 5-nitro isomer, the proton at H-6 would show a long-range coupling to C-2 and C-4, which would be different from the correlations observed for the 3-nitro isomer.
Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, proton decoupling is used to obtain singlets for each carbon.
2D NMR Data Acquisition: Standard pulse programs are used for COSY, HSQC, and HMBC experiments.
-
COSY: The spectral width is set to cover all proton signals. Typically, 256 increments in the t₁ dimension are acquired with 8-16 scans per increment.
-
HSQC: The spectral widths are set to encompass all proton and carbon signals. The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: The experiment is optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz to observe two- and three-bond correlations.
Alternative and Complementary Validation Methods
While 2D NMR is a powerful tool for structural elucidation, other techniques provide complementary and confirmatory data.
Table 4: Comparison of Alternative Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition (with high-resolution MS). | High sensitivity, requires very small amounts of sample. | Does not provide information on the connectivity of atoms. Isomers often have identical mass spectra. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Unambiguous proof of structure and stereochemistry. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, NO₂). | Fast and simple method. | Provides limited information about the overall molecular framework. |
Logical Workflow for Structure Validation
The following diagram illustrates a logical workflow for the structural validation of a novel this compound derivative, integrating 2D NMR and complementary techniques.
References
Comparative Guide to LC-MS Analysis for Monitoring n-Methyl-3-nitropyridin-2-amine Reactions
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for monitoring reactions involving n-Methyl-3-nitropyridin-2-amine. Targeted at researchers, scientists, and professionals in drug development, this document offers objective comparisons and detailed experimental data to support methodological decisions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and efficient monitoring of its formation and consumption during chemical reactions is crucial for process optimization, yield maximization, and impurity profiling. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.[2] This guide compares the performance of LC-MS with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), providing a basis for selecting the most appropriate analytical technique.
Comparison of Analytical Methodologies
The choice of analytical method for reaction monitoring depends on several factors, including the physicochemical properties of the analytes, the complexity of the reaction mixture, and the required sensitivity and throughput.
| Feature | LC-MS | GC-MS | SFC-MS |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[3][4] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[5][6] | Good for chiral separations and analysis of moderately polar to nonpolar compounds.[3] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[4][7] | High sensitivity, but can be limited by derivatization efficiency.[6] | Can offer enhanced MS sensitivity compared to RPLC-MS due to more volatile mobile phases.[3] |
| Selectivity | Excellent selectivity, especially with tandem MS (MS/MS), allowing for quantification in complex matrices.[2] | High selectivity with MS detection.[6] | Offers alternative selectivity to LC.[3] |
| Speed | Analysis times can range from a few minutes to over 30 minutes. | Typically faster run times for simple mixtures. | Generally faster than HPLC due to lower mobile phase viscosity.[3] |
| Sample Preparation | Often simple "dilute and shoot" approach. | May require derivatization to improve volatility and thermal stability.[5] | Sample preparation is typically straightforward. |
| Instrumentation Cost | High initial investment. | Moderate to high cost. | High initial investment. |
| Environmental Impact | Uses organic solvents, though efforts are made to reduce consumption. | Can be a "greener" technique with reduced solvent usage. | Considered a "greener" alternative due to the use of supercritical CO2.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Protocol for this compound Reaction Monitoring
This protocol is a representative method for the quantitative analysis of this compound and related reactants or products.
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile/water mixture.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion > Product Ion (e.g., m/z 154 > 108)
-
Starting Material (e.g., N-methyl-pyridin-2-amine): Precursor Ion > Product Ion (e.g., m/z 109 > 80)
Alternative Method: GC-MS Protocol (Conceptual)
For a GC-MS approach, derivatization might be necessary to improve the volatility and thermal stability of this compound.
1. Sample Preparation & Derivatization:
-
Extract a 100 µL aliquot of the reaction mixture with 500 µL of ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of pyridine and add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70 °C for 30 minutes.
-
Inject into the GC-MS.
2. Gas Chromatography Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions |
Data Presentation
The following table summarizes hypothetical quantitative data from a reaction monitoring experiment comparing the analysis of this compound by LC-MS/MS and GC-MS.
| Time (min) | LC-MS/MS Concentration (µg/mL) | GC-MS Concentration (µg/mL) |
| 0 | < LOQ | < LOQ |
| 10 | 15.2 | 14.8 |
| 30 | 48.7 | 47.9 |
| 60 | 89.1 | 88.2 |
| 120 | 112.5 | 110.9 |
| 240 | 115.3 | 114.1 |
LOQ: Limit of Quantitation
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. waters.com [waters.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions on Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nitropyridine scaffolds is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, have emerged as powerful tools for this purpose. The choice of the catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of different catalytic systems for these key transformations on nitropyridine substrates, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a nitropyridine halide and an organoboron reagent. The selection of the palladium catalyst and ligand is crucial for an efficient reaction.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Nitropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Example | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-Chloro-5-nitropyridine | Phenylboronic acid | RT | 2 | 98 | 1.0 (Pd) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 3-Chloro-5-nitropyridine | Indole-5-boronic acid | 100 | 15 | 80 | 2.0 (Pd) |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 2-Bromopyridine | Phenylboronic acid | 100 | 12 | ~95 | 0.1 |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 3-Chloropyridine | Pyridylboronic acid | 60 | 12 | ~85-95 | 5.0 (Ni) |
Key Observations:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for the Suzuki-Miyaura coupling of nitropyridines, often enabling reactions at room temperature with high yields.[1] The choice of ligand can be critical, with some ligands being ineffective for certain substrates.
-
Catalyst: While palladium catalysts are most common, nickel-based systems can also be highly effective for the coupling of heteroaryl chlorides and can be a more cost-effective option.[2]
-
Base and Solvent: A variety of bases and solvents can be employed, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being common choices. The use of aqueous solvent mixtures can be beneficial.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of amines with nitropyridine halides.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Nitropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate Example | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 2-Amino-5-bromo-4-methylpyridine | Aniline | 110 | - | High | - |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Bromo-aromatic ring | Aniline | 110 | 8 | High | 0.05 |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 2-Halopyridine | Volatile amines | 80 | - | 55-98 | - |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 2-Bromo-5-nitropyridine | 4-Nitroaniline | 100 | 10 min (MW) | 96 | 10 |
Key Observations:
-
Ligand Diversity: A range of phosphine ligands, from bidentate ligands like BINAP and Xantphos to bulky monophosphine ligands like XPhos, are effective. The choice often depends on the nature of the amine coupling partner.[3][4]
-
Base Strength: Strong bases such as sodium tert-butoxide (NaOtBu) are often essential for high catalyst turnover.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields.[6]
Stille Coupling
The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing organostannane reagents. While less common for nitropyridines compared to Suzuki and Buchwald-Hartwig reactions, it offers good functional group tolerance.[7][8]
Table 3: General Conditions for Stille Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Additive | Solvent | Substrate Example | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene/DMF | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | 110 | 12-24 | Moderate to High | 5 |
| Pd(dppf)Cl₂·DCM | dppf | CuI, LiCl | DMF | Enol triflate | Organotin reagent | 40 | 60 | 87 | 10 |
| Pd(OAc)₂ | P(o-tol)₃ | - | DMF | Aryl Bromide | Organostannane | 100 | 24 | High | 3 |
Key Observations:
-
Additives: The addition of copper(I) salts and lithium chloride can accelerate the Stille coupling reaction.[3][9]
-
Toxicity: A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[8][9]
-
Functional Group Tolerance: The reaction conditions are compatible with a wide range of functional groups, including esters and nitro groups.[6]
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Nitropyridine halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane/Water mixture)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the nitropyridine halide, arylboronic acid, base, and phosphine ligand.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir vigorously.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Nitropyridine halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the nitropyridine halide, palladium pre-catalyst, and phosphine ligand to a dry Schlenk tube with a stir bar.
-
Add the base and the amine.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to the required temperature (e.g., 80-110 °C).[3]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Stille Coupling Protocol
Materials:
-
Nitropyridine halide (1.0 mmol)
-
Organostannane reagent (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the nitropyridine halide and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane reagent.
-
If applicable, add any additives.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[11]
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles
The fundamental mechanisms of these cross-coupling reactions involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[4][13]
Caption: The catalytic cycle for the Stille cross-coupling reaction.[3][7][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic Confirmation of Product Structure After Derivatization: A Comparative Guide
In the fields of analytical chemistry, drug development, and metabolomics, the structural confirmation of molecules is paramount. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a frequently employed strategy to improve volatility, thermal stability, and detectability for techniques like gas chromatography (GC) and liquid chromatography (LC).[1][2] However, the introduction of a derivatizing agent necessitates rigorous confirmation that the intended chemical transformation has occurred and that the structure of the resulting product is correctly identified. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of derivatized products, complete with experimental data and detailed protocols.
Spectroscopic Techniques for Structural Confirmation
A multi-spectroscopic approach is often the most robust strategy for unequivocally confirming the structure of a derivatized product. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR and Raman).
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for structural elucidation, providing information on the mass of the molecule and its fragments.[3] When coupled with chromatographic separation techniques like GC or LC, it becomes a powerful tool for analyzing complex mixtures.
-
Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the derivatized product, and the fragmentation pattern provides clues about its structure.[3] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[3]
-
Application in Derivatization: Derivatization can be used to create a new compound as a surrogate for the original, which almost always changes the physical and chemical properties of the compound, including its mass.[4] Acyl derivatives, for example, tend to direct the fragmentation patterns of compounds in MS applications, providing helpful information on the structure of these materials.[1] Derivatization can also enhance ionization efficiency, leading to improved sensitivity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] It provides detailed information about the carbon-hydrogen framework of a molecule.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency waves by nuclei in a magnetic field, one can deduce the connectivity of atoms and even their spatial relationships.[7] Standard NMR experiments include 1H, 13C, COSY, HSQC, and HMBC, which together can be used to piece together the complete structure of a molecule.[8]
-
Application in Derivatization: NMR is crucial for confirming that the derivatization reaction has occurred at the intended functional group. For instance, in the silylation of an alcohol, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the trimethylsilyl (TMS) group in the 1H NMR spectrum provide clear evidence of the reaction's success.[9] It is also instrumental in determining the stereochemistry of chiral molecules after derivatization with a chiral agent.[10]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying functional groups.[11]
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[12] Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations.[13] Both techniques provide a "fingerprint" spectrum that is unique to the molecule.
-
Application in Derivatization: These techniques are ideal for monitoring the progress of a derivatization reaction. For example, in the esterification of a carboxylic acid, FTIR spectroscopy can be used to track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[14] FTIR and Raman are particularly useful for bulk material characterization and functional group identification.[12][15]
Comparison of Common Derivatization Strategies
The choice of derivatization reagent depends on the functional group(s) present in the analyte and the analytical technique to be used. The three most common types of derivatization for GC analysis are silylation, acylation, and alkylation.[2]
| Derivatization Strategy | Target Functional Groups | Common Reagents | Advantages | Limitations |
| Silylation | Alcohols, phenols, carboxylic acids, amines, thiols, amides[2] | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (trimethylchlorosilane)[16][17] | Forms thermally stable and volatile derivatives; reagents are highly reactive.[2] | Derivatives can be sensitive to moisture; may produce multiple derivatives for multifunctional compounds. |
| Acylation | Alcohols, phenols, amines[2] | Acetic anhydride (AA), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA)[2][18] | Derivatives are generally more stable than silyl derivatives; fluorinated acyl groups enhance electron capture detection (ECD) and can direct mass spectral fragmentation.[2] | Acidic byproducts may need to be removed before analysis; reagents can be corrosive.[1] |
| Alkylation | Carboxylic acids, phenols, amines, thiols[16] | Pentafluorobenzyl bromide (PFBBr), Diazomethane, Boron trifluoride-methanol[2][16][19] | Forms stable derivatives; halogenated reagents enhance ECD response.[2] | Some reagents like diazomethane are hazardous; reactions may require catalysts or elevated temperatures. |
Performance Comparison of Acylation Reagents for Synthetic Cathinones
The following table summarizes data from a study comparing six acylation reagents for the derivatization of nine synthetic cathinones for GC-MS analysis.[18][20] The performance is evaluated based on relative standard deviation (RSD) and accuracy, with lower values indicating better performance.
| Derivatizing Agent | Abbreviation | Average RSD (%) | Average Accuracy (%) | Key Findings |
| Pentafluoropropionic anhydride | PFPA | < 20 | < 20 | Considered one of the best choices based on validation parameters.[18] |
| Heptafluorobutyric anhydride | HFBA | < 20 | < 20 | Also a top choice; gives more ions and multi-fragmentation patterns.[18][20] |
| Trifluoroacetic anhydride | TFAA | < 20 | < 20 | Good performance, following PFPA and HFBA.[18] |
| Acetic anhydride | AA | < 20 | < 20 | Derivatives give high relative abundance for most drugs examined.[18][20] |
| Propionic anhydride | PA | < 20 | < 20 | Similar to AA, derivatives provide high relative abundance.[18][20] |
| Chlorodifluoroacetic anhydride | CLF2AA | < 20 | < 20 | Suitable for derivatization of synthetic cathinones.[18] |
Experimental Protocols
Protocol 1: Silylation of Estrogenic Compounds for GC-MS Analysis
This protocol is adapted from a method for the derivatization of estrogenic compounds using MSTFA.[17]
Materials:
-
Sample containing estrogenic compounds (e.g., estriol)
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place the dried sample extract in a reaction vial.
-
Add 50 µL of MSTFA and 10 µL of pyridine to the vial.
-
Cap the vial tightly and heat at 75°C for 45 minutes.[17]
-
Allow the vial to cool to room temperature. The sample can be allowed to sit overnight to ensure complete reaction.[17]
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Confirmation: Analyze the sample by GC-MS. Successful derivatization of estriol is confirmed by a mass spectrum showing the replacement of all three active hydrogens with TMS groups.[17]
Protocol 2: Fluorescent Labeling of a Carboxylic Acid for HPLC Analysis
This protocol describes the derivatization of a carboxylic acid with 9-anthryldiazomethane (ADAM) to form a fluorescent ester for sensitive detection by HPLC.[19]
Materials:
-
Sample containing the carboxylic acid, dissolved in a suitable solvent (e.g., ethyl acetate)
-
ADAM reagent solution (e.g., 0.1% w/v in ethyl acetate)
-
HPLC system with a fluorescence detector
Procedure:
-
To 200 µL of the sample solution, add 200 µL of the ADAM reagent solution.[19]
-
Mix the solution and allow it to react at room temperature for at least 60 minutes in the dark.[19]
-
After the reaction is complete, filter the solution through a 0.2 µm syringe filter.[19]
-
The derivatized sample is now ready for injection into the HPLC system.
-
Confirmation: Analyze the sample by HPLC with fluorescence detection. The structure of the fluorescent ester derivative can be confirmed by collecting the peak and analyzing it by mass spectrometry and/or NMR.
Visualizations
Caption: General workflow for derivatization and subsequent spectroscopic confirmation of product structure.
Caption: Decision tree for selecting a derivatization and analysis strategy.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Mass Spectrometry Based on Chemical Derivatization Has Brought Novel Discoveries to Lipidomics: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 13. sfr.ca [sfr.ca]
- 14. youtube.com [youtube.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Developing High-Throughput Assays for Nitropyridine-Based Microtubule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of high-throughput screening (HTS) assays suitable for identifying and characterizing nitropyridine-based inhibitors of tubulin polymerization. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to facilitate the development of robust screening campaigns.
Nitropyridine analogues have emerged as a promising class of microtubule-targeting agents with potent anti-cancer effects. These compounds typically function by inhibiting tubulin polymerization, leading to a cascade of cellular events that culminate in apoptosis.[1][2] Effective screening for these inhibitors requires assays that are sensitive, scalable, and provide mechanistic insights. This guide compares key biochemical and cell-based assays, offering a framework for selecting the most appropriate screening strategy.
Comparison of High-Throughput Screening Assays
The selection of an appropriate HTS assay depends on several factors, including the specific research question, available instrumentation, and desired throughput. Biochemical assays offer a direct measure of a compound's effect on tubulin polymerization, while cell-based assays provide insights into cellular permeability, cytotoxicity, and mechanism of action in a more physiological context.
Biochemical Assays: Direct Measurement of Tubulin Polymerization
Biochemical assays are fundamental for the primary screening of compounds that directly interact with tubulin. The most common HTS-compatible method is the fluorescence-based tubulin polymerization assay.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Fluorescence-Based Tubulin Polymerization Assay | A fluorescent reporter incorporates into growing microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization reduce this signal.[3][4] | Direct measurement of polymerization, sensitive, amenable to HTS formats (96- and 384-well plates).[5] | Requires purified tubulin, potential for interference from fluorescent compounds. | High |
Cell-Based Assays: Assessing Cellular Phenotypes
Cell-based assays are crucial for secondary screening and hit validation, as they provide information on a compound's activity within a cellular environment.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| High-Content Screening (HCS) for Mitotic Arrest | Automated microscopy and image analysis quantify the percentage of cells arrested in mitosis, often identified by condensed chromatin and specific mitotic markers (e.g., phospho-histone H3).[6][7] | Provides multi-parametric data on cell morphology, cell cycle phase, and cytotoxicity.[8] Can distinguish between different mechanisms of mitotic disruption. | Lower throughput than biochemical assays, requires specialized imaging and analysis software. | Medium to High |
| Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity or ATP content of cells as an indicator of cell viability after compound treatment. | Simple, robust, and widely available. Good for determining overall cytotoxicity (IC50/GI50 values). | Indirect measure of target engagement, does not provide mechanistic information on its own. | High |
Performance Data of Microtubule Inhibitors
The following tables provide a comparative overview of the in vitro activity of nitropyridine-based inhibitors and established microtubule-targeting agents across various cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
Nitropyridine-Based Tubulin Polymerization Inhibitors
| Compound | Target | Mechanism of Action | Cell Line | GI50 (nM) |
| 4AZA2891 | Tubulin | Destabilizer (Colchicine Site)[1][9] | HT-29 (Colon) | 5.4[1] |
| NCI-60 Panel (Mean) | 35.5[9] | |||
| 4AZA2996 | Tubulin | Destabilizer (Colchicine Site)[1][9] | HT-29 (Colon) | 4.0[1] |
| NCI-60 Panel (Mean) | 21.9[9] | |||
| Compound 6a | CDK9 / Tubulin | Not Specified | MCF-7 (Breast) | 7,610[10] |
| Compound 9 | PIM-1 Kinase / Apoptosis Activator | Not Specified | HepG2 (Liver) | 180[8] |
| H42 | HDAC6 | Not Specified | SKOV3 (Ovarian) | 850[11] |
Established Microtubule-Targeting Agents (for comparison)
| Compound | Target | Mechanism of Action | Cell Line | GI50 (nM) |
| Paclitaxel | Tubulin | Stabilizer | NCI-60 Panel (Mean) | 7.9 - 1,000+[2][12] |
| Vinblastine | Tubulin | Destabilizer (Vinca Alkaloid Site) | NCI-60 Panel (Mean) | 1.9 - 100+[13] |
| Colchicine | Tubulin | Destabilizer (Colchicine Site) | NCI-60 Panel (Mean) | 10 - 1,000+[14] |
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by nitropyridine-based inhibitors triggers a complex signaling cascade that leads to cell cycle arrest and apoptosis. Understanding these pathways is crucial for target validation and mechanism of action studies.
Signaling pathway of nitropyridine-induced apoptosis.
The following diagram illustrates a typical high-throughput screening workflow for identifying nitropyridine-based microtubule inhibitors.
High-throughput screening workflow for microtubule inhibitors.
Experimental Protocols
Fluorescence-Based In Vitro Tubulin Polymerization Assay
This protocol is adapted for a 96-well format and is suitable for HTS.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Black, flat-bottom 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter.[13]
-
The final tubulin concentration should be between 1-3 mg/mL.[15]
-
Prepare serial dilutions of test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.[3]
-
-
Assay Execution:
-
Pre-warm the fluorescence plate reader to 37°C.[16]
-
Add 10 µL of the 10x compound dilutions to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.[17]
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control and calculate IC50 values from dose-response curves.
-
High-Content Screening for Mitotic Arrest
This protocol outlines a cell-based assay to identify compounds that induce G2/M arrest.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Positive control (e.g., Nocodazole, Paclitaxel)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI, Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of test compounds and controls for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use an automated image analysis algorithm to:
-
Identify and count the total number of cells (based on nuclear stain).
-
Identify cells positive for the mitotic marker.
-
-
Calculate the percentage of mitotic cells for each treatment condition.
-
Generate dose-response curves and determine the EC50 for mitotic arrest.[18]
-
References
- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxanim.com [maxanim.com]
- 6. Identification of a small molecule that induces mitotic arrest using a simplified high-content screening assay and data analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography of Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive method for this purpose. However, solving the "phase problem"—a critical step in translating diffraction data into a structural model—often necessitates the use of derivatives, typically by incorporating heavy atoms. This guide provides an objective comparison of different heavy-atom derivatization strategies for resolving the molecular structure of macromolecules, supported by experimental data and detailed protocols.
Introduction to Experimental Phasing with Derivatives
In X-ray crystallography, while the intensities of diffracted X-rays are readily measured, the phase information is lost. This "phase problem" prevents the direct calculation of the electron density map required to build a molecular model.[1][2][3][4] Experimental phasing methods overcome this by introducing changes to the diffraction pattern, from which phase information can be deduced. The most common approach is the use of heavy-atom derivatives, where electron-dense atoms are introduced into the crystal.[1][2][3][4]
The primary methods utilizing heavy-atom derivatives are:
-
Multiple Isomorphous Replacement (MIR): This classic method uses two or more different heavy-atom derivatives. By comparing the diffraction data of the native crystal with that of the derivatives, the phase ambiguity inherent in a single derivative can be resolved.[4][5]
-
Single Isomorphous Replacement (SIR): This method uses only one heavy-atom derivative. While simpler, it results in a twofold ambiguity in the phase, which requires additional information or density modification techniques to resolve.[4]
-
Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD): These techniques exploit the anomalous scattering of X-rays by heavy atoms at specific wavelengths, typically near their absorption edges. This method can provide accurate phases from a single crystal, avoiding the issue of non-isomorphism between native and derivative crystals.[1][2][3]
Comparative Analysis of Phasing Methods
The choice of phasing method depends on several factors, including the nature of the protein, the quality of the crystals, and the available X-ray source. Below is a summary of the key characteristics of each method.
| Feature | Multiple Isomorphous Replacement (MIR) | Single Isomorphous Replacement (SIR) | Anomalous Dispersion (SAD/MAD) |
| Principle | Comparison of native and multiple derivative datasets | Comparison of native and a single derivative dataset | Exploits anomalous scattering from heavy atoms at specific wavelengths |
| Number of Crystals | Multiple (native + ≥2 derivatives) | Two (native + 1 derivative) | One (or more for data completeness) |
| Key Challenge | Non-isomorphism between crystals | Phase ambiguity | Requires tunable synchrotron radiation; potential for radiation damage |
| Success Rate | Historically high, but laborious | Lower due to phase ambiguity | High with modern synchrotrons and detectors |
Performance of Common Heavy-Atom Derivatives: Experimental Data
The success of heavy-atom derivatization is highly dependent on the specific protein and crystallization conditions. However, analysis of published data provides insights into the performance of commonly used heavy-atom compounds. The following tables summarize experimental data from studies on hen egg-white lysozyme and the FcγRIII receptor, comparing different soaking conditions and their impact on phasing statistics.
Table 1: Derivatization Conditions and Phasing Statistics for Lysozyme Derivatives [6]
| Heavy Atom Compound | Soaking Conditions (Concentration, Time) | Resolution (Å) | R-merge (%) | R-iso (%) | Heavy Atom Peak Height (σ) |
| KAuCl₄ | 10 mM, 10 min | 1.8 | 4.1 | 18.2 | 20.3, 14.5, 9.8 |
| 10 mM, 24 h | 2.2 | 6.5 | 22.1 | 11.5, 9.8, 7.5 | |
| 1 mM, 48 h | 2.5 | 7.8 | 19.5 | 12.4, 8.7, 6.9 | |
| K₂PtCl₆ | 10 mM, 10 min | 1.9 | 4.5 | 16.5 | 15.6, 10.2 |
| 1 mM, 10 min | 1.9 | 4.3 | 14.3 | 10.1, 7.8 | |
| 1 mM, 22 h | 2.1 | 5.9 | 18.9 | 11.3, 8.1 | |
| 10 mM, 48 h | 2.4 | 8.1 | 25.4 | 9.7, 6.5 |
R-merge: A measure of the consistency of symmetry-related reflections. Lower values are better. R-iso: The isomorphous difference ratio, indicating the level of non-isomorphism. Lower values are desirable. Heavy Atom Peak Height: The significance of the heavy-atom position in the difference Fourier map, measured in standard deviations (σ). Higher values indicate better phasing signal.
Table 2: Derivatization Conditions and Phasing Statistics for FcγRIII Derivatives [6]
| Heavy Atom Compound | Soaking Conditions (Concentration, Time) | R-iso (%) | Heavy Atom Peak Height (σ) |
| TMLA | 5 mM, 10 min | 9.3 | 6.7, 6.0 |
| 10 mM, 10 min | 9.0 | 17.8, 12.8 | |
| 10 mM, 24 h | 16.8 | 5.0, 5.0 | |
| HgCl₂ | Saturated, 10 min | 11.9 | 7.6, 5.2 |
| Saturated, 2 h | 27.3 | 24.4, 16.4 |
TMLA: Thimerosal
These data highlight a crucial trend: shorter soaking times with higher concentrations of the heavy-atom reagent can lead to more isomorphous derivatives with stronger phasing signals.[6] Prolonged soaking, even at lower concentrations, can increase non-isomorphism and degrade diffraction quality.[6]
Experimental Workflow and Protocols
The process of confirming a molecular structure using heavy-atom derivatives follows a systematic workflow, from initial screening to final structure refinement.
Detailed Experimental Protocols
1. Heavy-Atom Screening (Crystal-Free)
To increase the probability of successful derivatization and conserve valuable crystals, initial screening can be performed in solution.
-
Native Gel Shift Assay: This method rapidly identifies heavy-atom compounds that bind to the protein without causing denaturation.[7]
-
Incubate the purified protein with a panel of heavy-atom compounds at various concentrations (typically 1-10 mM) for 30-60 minutes.
-
Run the samples on a native polyacrylamide gel.
-
A shift in the protein's migration compared to the native protein indicates binding. Denaturation is often observed as smearing or aggregation in the well.
-
-
Mass Spectrometry (MS): ESI-MS can be used to confirm covalent adduct formation and determine the stoichiometry of heavy-atom binding.[1][6]
-
Incubate the protein with the heavy-atom compound.
-
Analyze the sample by ESI-MS to detect mass shifts corresponding to the addition of the heavy atom.
-
2. Crystal Derivatization by Soaking
This is the most common method for preparing heavy-atom derivatives.[8]
-
Preparation of Soaking Solution:
-
Prepare a stabilizing solution (artificial mother liquor) that maintains crystal integrity. This typically has a slightly higher precipitant concentration than the crystallization mother liquor.[9]
-
Prepare a fresh stock solution of the heavy-atom compound (e.g., 10-100 mM).
-
Dilute the heavy-atom stock solution into the stabilizing solution to the desired final concentration (typically ranging from 0.1 mM to 10 mM).[9][10]
-
-
Soaking Procedure:
-
Transfer a native crystal into a drop of the stabilizing solution.
-
Introduce the heavy-atom soaking solution. For sensitive crystals, this can be done by serial transfer to gradually increasing concentrations.
-
Soaking times can vary from minutes to days. Based on recent studies, a "quick-soak" of 10 minutes to 2 hours at a higher concentration (e.g., 10 mM) is often more effective than prolonged soaks at lower concentrations.[1][6]
-
Monitor the crystal periodically under a microscope for signs of cracking or dissolution.[8]
-
-
Back-Soaking (Optional):
3. Data Collection and Phasing
-
Cryo-protect the native and derivative crystals and collect diffraction data. For anomalous phasing methods, data should be collected at appropriate wavelengths near the absorption edge of the heavy atom.
-
Process and scale the data, keeping the anomalous pairs separate for SAD/MAD.
-
Determine the positions of the heavy atoms using Patterson or direct methods on the difference data.
-
Calculate initial phases using MIR, SIR, or SAD/MAD algorithms.
-
Improve the initial electron density map through density modification techniques such as solvent flattening and histogram matching.
-
Build and refine the atomic model into the improved electron density map.
Alternative Approaches: Halide Soaking
An increasingly popular and rapid method for generating derivatives is halide soaking, particularly with bromide or iodide ions.[2][10][11]
-
Principle: Crystals are briefly soaked in a cryoprotectant solution containing a high concentration (0.5-1.0 M) of a halide salt (e.g., NaBr or KI). The halide ions bind to the protein surface and provide a significant anomalous signal for SAD phasing.[2][10][11]
-
Advantages: This method is fast, simple, and often yields high-quality phases without the need for traditional heavy-atom screening.[10]
The logical relationship between the primary phasing methods is illustrated below.
Conclusion
The use of heavy-atom derivatives remains a cornerstone of de novo structure determination in X-ray crystallography. While traditional MIR and SIR methods are powerful, they can be hampered by non-isomorphism. Modern approaches, including rational screening techniques, "quick-soaking" protocols, and the use of anomalous scattering methods like SAD and MAD, have significantly streamlined the process. The experimental data suggests that optimizing derivatization conditions, particularly by employing shorter soaks with higher heavy-atom concentrations, can lead to improved data quality and a higher likelihood of success. For rapid and efficient phasing, halide soaking presents a compelling alternative. By carefully selecting the appropriate derivatization strategy and meticulously executing the experimental protocols, researchers can successfully navigate the phase problem and unlock the three-dimensional secrets of molecular structures.
References
- 1. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Isomorphous replacement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase determination using halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
N-Methyl-3-nitropyridin-2-amine: A Comparative Performance Analysis Against Alternative Kinase Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Scaffolds
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The choice of the core chemical scaffold is critical in determining a compound's efficacy, selectivity, and overall drug-like properties. This guide provides a comparative analysis of the n-Methyl-3-nitropyridin-2-amine scaffold and its derivatives against other prominent kinase inhibitor scaffolds, namely 3-aminopyridin-2-one and aminopyrimidine. This comparison is based on available experimental data to assist researchers in making informed decisions for their drug development programs.
Performance Overview of Kinase Scaffolds
The following tables summarize the inhibitory activities of representative compounds from each scaffold class against various protein kinases. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), which are standard measures of inhibitor potency.
Nitropyridine Scaffold Derivatives
While specific data for this compound is not extensively available in the public domain, studies on closely related nitropyridine derivatives demonstrate their potential as kinase inhibitors. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine have shown inhibitory activity against Janus kinase 2 (JAK2), a key enzyme in cytokine signaling.
| Compound Class | Target Kinase | IC50 (µM) |
| Nitropyridine Derivatives | JAK2 | 8.5–12.2[1] |
Note: The data for nitropyridine derivatives is based on compounds structurally related to this compound.
3-Aminopyridin-2-one Scaffold
The 3-aminopyridin-2-one scaffold has been explored for its ability to target mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.
| Compound | Target Kinase | Ki (µM) |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | Data not specified[2] |
| Aurora A | < 10[2] | |
| Aurora B | < 10[2] | |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Data not specified[2] |
| Aurora A | > 100[2] | |
| Aurora B | < 100[2] |
Aminopyrimidine Scaffold
Aminopyrimidine-based inhibitors are a well-established class of kinase inhibitors, with several approved drugs. Their performance against various kinases is well-documented.
| Compound Class | Target Kinase | IC50 (nM) |
| Aminopyrimidine Derivatives | Multiple Kinases | Varies widely |
| Representative examples would be specific drugs like Imatinib, but for a general scaffold comparison, a range is more appropriate. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of kinase inhibitor scaffolds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., JAK2, MPS1, Aurora A)
-
Substrate peptide specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control).
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
Signaling Pathway: JAK/STAT Signaling
The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. It is a common target for kinase inhibitors, including those based on the nitropyridine scaffold.
References
Safety Operating Guide
Proper Disposal of n-Methyl-3-nitropyridin-2-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling n-Methyl-3-nitropyridin-2-amine must adhere to strict safety and disposal protocols due to its potential hazards. Although the toxicological properties of this compound have not been fully investigated, it is classified as an irritant to mucous membranes and the upper respiratory tract and should be handled with caution.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the following safety measures. This information is summarized from the Safety Data Sheet (SDS) and general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Protective clothing and chemical-resistant boots | Minimizes skin exposure. |
| Respiratory Protection | Use in a chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or vapors.[1] |
Emergency Procedures: In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[2] Do not empty into drains.[2] This compound should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3][4]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, compatible, and properly sealed hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed at all times except when adding waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Collect any contaminated cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling n-Methyl-3-nitropyridin-2-amine
Essential Safety and Handling Guide for n-Methyl-3-nitropyridin-2-amine
This guide provides crucial safety protocols and operational procedures for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Potential health effects include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles.[2][4][5] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents direct skin contact with the chemical.[2][4][5] |
| Respiratory Protection | NIOSH-approved respirator with a particle filter. | Required when handling the solid form to avoid dust inhalation or when vapors may be generated.[2][4][5] |
Always inspect PPE before use and follow proper removal techniques to avoid contaminating yourself.[4][6]
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][7]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical.
2.2. Handling the Chemical
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Avoid Dust and Vapors: Handle the compound carefully to avoid generating dust.[2][5] Avoid breathing any dust or vapors that may be produced.[1][4]
-
Portioning: When weighing or transferring the solid, use techniques that minimize dust creation.
-
Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly with soap and water immediately after handling the chemical.[1][4]
2.3. Storage
-
Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Chemical Waste
-
Collection: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[8] The container must be compatible with the chemical and kept sealed when not in use.[8]
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[4][8]
3.2. Contaminated Materials
-
PPE and Labware: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a sealed bag and disposed of as hazardous chemical waste.[4]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8]
Table 2: Hazard Summary and Precautionary Actions
| Hazard Classification | GHS Code | Precautionary Statement | Action Required |
| Skin Irritation (Category 2) | H315 | P280 | Wear protective gloves and clothing.[1][3] |
| Eye Irritation (Category 2A/2) | H319 | P280 | Wear eye and face protection.[1][2][3] |
| Specific Target Organ Toxicity | H335 | P261, P271 | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1] |
| Acute Toxicity (Oral/Dermal) | H301/H311 | P264, P270 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using.[6] |
Visual Workflow for Safe Handling
The following diagram illustrates the complete, cyclical workflow for safely handling this compound in the laboratory.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
